Cyanine3 NHS ester tetrafluoroborate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C34H40BF4N3O4 |
|---|---|
Molekulargewicht |
641.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate tetrafluoroborate |
InChI |
InChI=1S/C34H40N3O4.BF4/c1-33(2)24-14-8-10-16-26(24)35(5)28(33)18-13-19-29-34(3,4)25-15-9-11-17-27(25)36(29)23-12-6-7-20-32(40)41-37-30(38)21-22-31(37)39;2-1(3,4)5/h8-11,13-19H,6-7,12,20-23H2,1-5H3;/q+1;-1 |
InChI-Schlüssel |
IKCZEWWKZQLLCC-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Spectral Properties and Experimental Guide for Cyanine3 NHS Ester Tetrafluoroborate
This technical guide provides a comprehensive overview of the spectral properties of Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430), a widely used fluorescent dye in biological research. The information is intended for researchers, scientists, and drug development professionals utilizing this molecule for labeling and detection applications.
Core Spectral Characteristics
Cyanine3 NHS ester tetrafluoroborate is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is valued for its brightness, photostability, and pH insensitivity, making it a robust tool for labeling proteins, antibodies, and nucleic acids.[1] The N-hydroxysuccinimidyl (NHS) ester functional group allows for covalent conjugation to primary amines on biomolecules.[1][2]
The core spectral properties of Cyanine3 NHS ester are summarized in the table below. It is important to note that while the tetrafluoroborate salt is specified, the spectral characteristics in solution are primarily dictated by the cyanine dye itself, and the counter-ion generally has a negligible effect. The values presented are representative of Cy3 NHS ester in various buffer systems.
| Property | Value | References |
| Excitation Maximum (λex) | ~555 nm | [2][3][4] |
| Emission Maximum (λem) | ~570 nm | [2][3][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | [3][4][5] |
| Quantum Yield (Φ) | ~0.31 | [3][4] |
| Correction Factor (CF260) | ~0.04 | [3][6] |
| Correction Factor (CF280) | ~0.09 | [3][6] |
| Molecular Weight | ~641.5 g/mol | [3] |
| Solubility | Soluble in organic solvents (DMF, DMSO), poorly soluble in water | [3][4] |
Experimental Protocols
Accurate determination of the spectral properties and successful labeling of biomolecules with this compound requires meticulous experimental technique. Below are detailed protocols for these procedures.
Determining Spectral Properties
Objective: To measure the absorption and emission spectra, and to calculate the extinction coefficient of this compound.
Materials:
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation:
-
Working Solution Preparation:
-
Dilute the stock solution in PBS (pH 7.2-7.4) to a concentration suitable for absorbance and fluorescence measurements. A typical concentration for absorbance is in the low micromolar range.
-
-
Absorbance Spectrum Measurement:
-
Using the spectrophotometer, measure the absorbance of the working solution from approximately 400 nm to 700 nm.
-
Use PBS as a blank.
-
The wavelength at which the maximum absorbance is observed is the λex.
-
-
Extinction Coefficient Calculation:
-
Using the Beer-Lambert law (A = εcl), where A is the absorbance at λex, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm), calculate the molar extinction coefficient (ε).
-
-
Emission Spectrum Measurement:
-
Using the fluorometer, excite the working solution at its λex (around 555 nm).
-
Scan the emission spectrum from approximately 560 nm to 700 nm.
-
The wavelength at which the maximum fluorescence intensity is observed is the λem.
-
Protein Labeling Protocol
Objective: To covalently label a protein with this compound.
Materials:
-
Protein to be labeled (in an amine-free buffer, e.g., PBS)
-
This compound stock solution (in DMSO or DMF)
-
1 M Sodium Bicarbonate solution, pH 8.5-9.5[8]
-
Purification column (e.g., Sephadex G-25)[7]
-
Reaction tubes
Procedure:
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS) at a concentration of 2-10 mg/mL.[7][9] Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and should be avoided.[7]
-
Adjust the pH of the protein solution to 8.5 ± 0.5 using the 1 M sodium bicarbonate solution.[2][7] This basic pH is crucial for the reaction between the NHS ester and primary amines.[2]
-
-
Dye Preparation:
-
Prepare a fresh 10 mg/mL or 10 mM stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF.[7]
-
-
Conjugation Reaction:
-
The optimal molar ratio of dye to protein for labeling is typically between 10:1 and 20:1.[7] This may need to be optimized for each specific protein.
-
Slowly add the calculated amount of the dye stock solution to the protein solution while gently vortexing.[7]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark, with gentle shaking.[7]
-
-
Purification of the Conjugate:
-
Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[7]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column and collect the fractions. The first colored fractions will contain the labeled protein, while the later fractions will contain the free dye.
-
-
Characterization of the Conjugate:
-
The degree of labeling (DOL), which is the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the λex of the dye (~555 nm).
-
Signaling Pathways and Experimental Workflows
The primary utility of Cyanine3 NHS ester is in its application as a fluorescent label. Once conjugated to a biomolecule, it can be used to visualize and track that molecule in various experimental setups. The "signaling pathway" is therefore the experimental workflow itself.
Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.
This diagram illustrates the key steps involved in conjugating Cyanine3 NHS ester to a protein, from initial preparation of the reagents to the final analysis and application of the labeled product. The process involves the reaction of the amine-reactive dye with the protein under basic conditions, followed by purification to remove unreacted dye. The resulting fluorescently labeled protein can then be used in a variety of downstream applications, such as immunofluorescence, flow cytometry, and fluorescence microscopy.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. ibiantech.com [ibiantech.com]
- 5. goldbio.com [goldbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
Cyanine3 NHS Ester Tetrafluoroborate: A Technical Guide to its Spectroscopic Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430), a widely used fluorescent dye in biological research. This document details its core spectral properties, provides established experimental protocols for its use in labeling biomolecules, and illustrates a typical experimental workflow.
Core Spectroscopic and Physical Properties
Cyanine3 NHS ester tetrafluoroborate is an amine-reactive fluorescent label that is instrumental in a variety of applications including immunocytochemistry, fluorescence in situ hybridization (FISH), and real-time PCR.[1][2] Its utility stems from its bright and photostable orange fluorescence.[3][4] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amino groups on biomolecules, such as the lysine (B10760008) residues of proteins, to form stable amide bonds.[1][5][6]
The following table summarizes the key quantitative data for this compound, providing a quick reference for experimental planning.
| Property | Value | References |
| Excitation Maximum (λex) | 555 nm | [1][4][7] |
| Emission Maximum (λem) | 569 - 570 nm | [1][3][4][7] |
| Molar Extinction Coefficient (ε) | 150,000 cm⁻¹M⁻¹ | [3][7] |
| Fluorescence Quantum Yield (Φ) | 0.31 | [7] |
| Molecular Weight | 641.5 g/mol | [7] |
| Solubility | Soluble in organic solvents (DMF, DMSO); poorly soluble in water | [3][7] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [3][7] |
Experimental Protocols for Biomolecule Labeling
The following sections provide detailed methodologies for labeling proteins with this compound. The protocols are generalized and may require optimization for specific proteins or desired degrees of labeling.
I. Preparation of Reagents
-
Protein Solution:
-
The protein to be labeled should be dissolved in a buffer free of primary amines, such as phosphate-buffered saline (PBS) at a pH between 7.2 and 7.4.[8]
-
It is crucial that the protein solution is free of extraneous proteins like bovine serum albumin (BSA) or gelatin, and other amine-containing compounds.[6][8]
-
The optimal protein concentration for labeling is typically between 2 and 10 mg/mL.[9]
-
-
Cyanine3 NHS Ester Stock Solution:
-
Shortly before use, dissolve the this compound powder in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.[6][8][9]
-
It is important to use high-quality, amine-free DMF.[10]
-
The dye solution can be stored at -20°C for up to two weeks, but fresh preparation is recommended.[9]
-
-
Reaction Buffer:
II. Protein Labeling Procedure
-
pH Adjustment: Adjust the pH of the protein solution to 8.3-8.5 by adding a small volume of the 1 M sodium bicarbonate buffer (typically 5-10% of the protein solution volume).[6][8]
-
Calculation of Dye Quantity: The molar ratio of dye to protein is a critical parameter. A molar excess of 8 to 10 is often a good starting point for mono-labeling.[8][10][11] The required amount of NHS ester can be calculated using the following formula:
-
Reaction Incubation:
III. Purification of the Labeled Conjugate
Post-reaction, it is essential to remove any unreacted dye and byproducts.
-
Gel Filtration Chromatography: This is the most common method for purifying labeled macromolecules.[10][11]
-
Storage of the Conjugate:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the standard workflow for protein labeling with Cyanine3 NHS ester and the chemical reaction at its core.
Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.
Caption: Reaction mechanism of Cyanine3 NHS ester with a primary amine.
References
- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. goldbio.com [goldbio.com]
- 4. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NHS ester protocol for labeling proteins [abberior.rocks]
- 7. lumiprobe.com [lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. interchim.fr [interchim.fr]
A Technical Guide to the Quantum Yield and Photostability of Cyanine3 NHS Ester Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430) is a widely utilized fluorescent probe for the covalent labeling of biomolecules. Its application in sensitive fluorescence-based analytical techniques necessitates a thorough understanding of its core photophysical properties, namely its fluorescence quantum yield and photostability. This technical guide provides an in-depth overview of these characteristics, presenting quantitative data, detailed experimental protocols for their determination, and a discussion of their implications for experimental design and data interpretation.
Introduction
Cyanine3 NHS ester tetrafluoroborate is an amine-reactive fluorescent dye belonging to the cyanine (B1664457) family. The N-hydroxysuccinimidyl (NHS) ester moiety allows for the straightforward covalent conjugation of the Cy3 fluorophore to primary amines on proteins, peptides, and other biomolecules, forming a stable amide bond. This property has made it a staple in a multitude of applications, including immunofluorescence, fluorescence microscopy, FRET (Förster Resonance Energy Transfer) studies, and flow cytometry.[1][2] The performance of Cy3-labeled conjugates in these applications is critically dependent on the dye's quantum yield and its resistance to photobleaching. A high quantum yield ensures a bright signal and high sensitivity, while good photostability allows for prolonged observation and image acquisition without significant signal loss. This guide aims to provide researchers with the essential technical details to effectively utilize this compound in their work.
Quantitative Photophysical Properties
The key photophysical parameters of Cyanine3 are summarized in the table below. It is important to note that the quantum yield and photostability can be influenced by the local environment of the dye, including the solvent, pH, and the nature of the conjugated biomolecule.[3]
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | [4] |
| Emission Maximum (λem) | ~570 nm | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 L·mol-1·cm-1 | [4] |
| Fluorescence Quantum Yield (Φf) | 0.15 - 0.31 | [3][5] |
| Photostability | Moderate | [3] |
Experimental Protocols
Determination of Fluorescence Quantum Yield (Relative Method)
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound
-
Quantum yield standard (e.g., Rhodamine 6G in ethanol (B145695), Φf = 0.95)
-
Appropriate solvent (e.g., ethanol or PBS)
Procedure:
-
Prepare a series of dilute solutions of both the Cyanine3 sample and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the excitation wavelength (e.g., 532 nm).
-
Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectra for both the sample and the standard to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should yield straight lines passing through the origin.
-
Calculate the quantum yield of the Cyanine3 sample (Φf,sample) using the following equation:
Φf,sample = Φf,std * (msample / mstd) * (ηsample2 / ηstd2)
where:
-
Φf,std is the quantum yield of the standard.
-
msample and mstd are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.
-
ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if different solvents are used).
-
Assessment of Photostability
Photostability is typically assessed by measuring the rate of fluorescence decay under continuous illumination.
Materials:
-
Fluorescence microscope equipped with a suitable laser line (e.g., 532 nm) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Solution of Cy3-labeled biomolecule.
-
Microscope slides and coverslips.
Procedure:
-
Prepare a sample of the Cy3-labeled biomolecule for microscopy. This could be a solution, cells stained with a Cy3-conjugate, or immobilized molecules on a surface.
-
Focus on a region of interest (ROI) containing the fluorescent sample.
-
Acquire a time-lapse series of images under continuous laser illumination. Use a constant laser power and exposure time throughout the experiment.
-
Measure the mean fluorescence intensity of the ROI in each image of the time series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent molecules.
-
Normalize the fluorescence intensity at each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the photobleaching half-life (t1/2) , which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value. A longer half-life indicates greater photostability. The data can often be fitted to an exponential decay function to determine the decay constant.
Visualization of Experimental Workflows and Signaling Pathways
Experimental Workflow for Photostability Assessment
The following diagram illustrates the key steps in determining the photostability of a fluorophore.
References
- 1. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 2. MAPK Mitogens Interactive Pathway: R&D Systems [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and molecular weight of Cyanine3 NHS ester tetrafluoroborate.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430) is a reactive fluorescent dye widely utilized in the life sciences for labeling biomolecules.[1][2] As a member of the cyanine (B1664457) dye family, Cy3 exhibits bright fluorescence and high photostability.[3] The N-hydroxysuccinimidyl (NHS) ester functional group enables the dye to covalently attach to primary amino groups (-NH2) on molecules such as proteins, peptides, and amine-modified nucleic acids.[4][5] This specific conjugation chemistry is efficient and forms a stable amide bond, making it a reliable tool for a variety of applications, including immunocytochemistry, fluorescence in situ hybridization (FISH), and real-time PCR.[5] The tetrafluoroborate salt form contributes to the stability of the reactive dye.
Chemical Structure and Properties
The fundamental structure of Cyanine3 consists of two indole (B1671886) rings connected by a polymethine chain. The NHS ester moiety is attached via a linker to one of the indole nitrogen atoms, facilitating its reactivity towards primary amines.
Chemical Formula: C₃₄H₄₀BF₄N₃O₄
Molecular Weight: 641.5 g/mol [6][7][8]
The key quantitative properties of Cyanine3 are summarized in the table below, providing essential data for experimental design and data analysis.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₄H₄₀BF₄N₃O₄ | [6][7][8] |
| Molecular Weight | 641.5 g/mol | [6][7][8] |
| Excitation Maximum (λex) | ~555 nm | [5][9][10] |
| Emission Maximum (λem) | ~570 nm | [5][9][10] |
| Molar Extinction Coeff. | 150,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield (Φ) | ~0.31 | [9] |
| Appearance | Red powder | [9] |
| Solubility | Soluble in DMF, DMSO; Insoluble in water | [9] |
Experimental Protocol: Antibody Labeling
This protocol provides a general methodology for the covalent labeling of an antibody, such as Immunoglobulin G (IgG), with Cyanine3 NHS ester tetrafluoroborate. Optimization may be required for specific antibodies and applications.
1. Materials Required:
-
Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.3-8.5
-
Purification column (e.g., Sephadex G-25)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
2. Preparation of Solutions:
-
Antibody Solution: Prepare the antibody in an amine-free buffer like PBS. The presence of primary amines (e.g., from Tris or glycine) will compete with the labeling reaction.[11] Adjust the pH of the antibody solution to 8.3-8.5 using the Reaction Buffer.[12]
-
Dye Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[4]
3. Labeling Reaction:
-
The optimal molar ratio of dye to protein should be determined empirically, but a starting point of a 10:1 molar ratio is often recommended.[6][13]
-
Slowly add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.[4]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
4. Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[11]
-
Apply the reaction mixture to the column to separate the labeled antibody from the unreacted dye.[11]
-
Elute the conjugate using PBS (pH 7.2-7.4) and collect the fractions containing the labeled antibody.[13]
5. Storage:
-
Store the purified antibody-dye conjugate at 4°C for short-term use and at -20°C for long-term storage.[7] Adding a carrier protein like BSA (0.1%) can improve stability.[14]
Workflow for Antibody Labeling
The following diagram illustrates the key steps in the antibody labeling process.
Caption: Workflow for labeling antibodies with Cyanine3 NHS ester.
Logical Relationship of Labeling Reaction
The diagram below outlines the chemical principle of the labeling reaction.
Caption: Amine-reactive labeling using Cyanine3 NHS ester.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. genecopoeia.com [genecopoeia.com]
- 5. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. lumiprobe.com [lumiprobe.com]
- 9. ibiantech.com [ibiantech.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. interchim.fr [interchim.fr]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
A Technical Guide to the Storage and Stability of Cyanine3 NHS Ester Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the critical parameters governing the storage and stability of Cyanine3 NHS ester tetrafluoroborate (B81430), a widely used fluorescent labeling reagent. Adherence to these guidelines is essential to ensure the reagent's integrity and performance in sensitive applications such as protein and nucleic acid labeling, fluorescence microscopy, and flow cytometry.
Core Stability and Handling Principles
Cyanine3 NHS ester tetrafluoroborate is a molecule with two primary points of vulnerability: the amine-reactive N-hydroxysuccinimide (NHS) ester group and the fluorescent cyanine (B1664457) core. The NHS ester is highly susceptible to hydrolysis, while the cyanine dye is prone to photobleaching. The tetrafluoroborate counter-ion is generally stable and does not significantly impact the stability of the active components.
Key Handling Precautions:
-
Minimize Light Exposure: Always protect the solid reagent and its solutions from light to prevent photobleaching.[1]
-
Maintain Dry Conditions: The NHS ester is moisture-sensitive. Store the solid reagent under desiccated conditions and use anhydrous solvents for stock solutions.[1]
-
Control pH: The stability of the NHS ester is highly pH-dependent. Hydrolysis is significantly accelerated at higher pH values.[2][3][4]
-
Use Amine-Free Buffers: Buffers containing primary amines, such as Tris, will compete with the intended labeling reaction.[1][3]
Quantitative Stability Data
The stability of this compound is influenced by temperature, pH, and light exposure. The following tables summarize the key quantitative data available.
Table 1: Recommended Storage Conditions and Shelf Life
| Form | Temperature | Conditions | Shelf Life |
| Solid | -20°C | Dark, Desiccated | 12-24 months[5][6] |
| Solid | Room Temperature | Dark | Up to 3 weeks (for shipping)[5][6] |
| Stock Solution (in anhydrous DMSO) | -20°C | Dark | 1-2 months[3] |
| Stock Solution (in anhydrous DMSO) | -80°C | Dark | Up to 6 months |
Table 2: Half-life of NHS Ester Hydrolysis in Aqueous Solution
| pH | Temperature | Half-life |
| 7.0 | 0°C | 4-5 hours[1][2] |
| 8.0 | 4°C | 1 hour[4] |
| 8.6 | 4°C | 10 minutes[1][2][4] |
Degradation Pathways
The primary degradation pathways for this compound are the hydrolysis of the NHS ester and the photobleaching of the cyanine dye.
Hydrolysis of the NHS Ester
The NHS ester reacts with water, leading to the formation of an inactive carboxylic acid and N-hydroxysuccinimide. This reaction is base-catalyzed and accelerates significantly with increasing pH.
Caption: Hydrolysis pathway of Cyanine3 NHS ester.
Photobleaching of the Cyanine Core
Cyanine dyes can be degraded by reactive oxygen species (ROS) generated upon exposure to light, leading to a loss of fluorescence. This process involves the dye's triplet state and can be influenced by the local chemical environment.
References
The Cy3 Fluorophore: A Comprehensive Technical Guide for Labeling Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the cyanine (B1664457) family, renowned for its bright orange-red fluorescence and extensive use in biological research.[1][2] Its robust photostability and high quantum yield make it an invaluable tool for the fluorescent labeling of biomolecules such as proteins and nucleic acids.[3][] This guide provides an in-depth technical overview of the Cy3 fluorophore in labeling reagents, covering its core properties, labeling chemistries, detailed experimental protocols, and key applications.
Core Properties of Cy3
The utility of Cy3 as a fluorescent label is underpinned by its distinct photophysical properties. These properties can be influenced by the local environment and conjugation partner.[1]
Spectral Characteristics
Cy3 exhibits a strong absorption (excitation) maximum at approximately 550-555 nm and an emission maximum around 570-590 nm.[2][5][6] This places its fluorescence in the orange-red region of the visible spectrum.[2] It can be effectively excited by the 532 nm laser line and visualized using TRITC (tetramethylrhodamine) filter sets.[]
Quantitative Photophysical Data
The brightness of a fluorophore is a function of its molar extinction coefficient and quantum yield. The following table summarizes the key quantitative data for the Cy3 fluorophore.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~550-555 nm | [3][5] |
| Emission Maximum (λem) | ~568-570 nm | [3][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [3][7] |
| Quantum Yield (Φ) | ~0.15 | [7][8][9] |
Note: Values can vary depending on the specific chemical form of Cy3, conjugation partner, and solvent conditions.[1]
Photostability
Cy3 is considered a relatively photostable dye, suitable for many fluorescence microscopy applications.[5] However, for demanding applications requiring prolonged or intense light exposure, such as single-molecule studies, alternative dyes like Alexa Fluor 555 may offer superior photostability.[1][10][11][12] Experimental comparisons have shown that Alexa Fluor 555 is significantly more resistant to photobleaching than Cy3.[1][11][12]
Labeling Chemistries and Reagents
Cy3 is available with various reactive groups to enable covalent attachment to different functional groups on biomolecules. The two most common chemistries target primary amines and sulfhydryl groups.
-
Amine-Reactive Cy3: N-hydroxysuccinimide (NHS) esters of Cy3 are widely used to label primary amines (-NH₂) found in proteins (e.g., on lysine (B10760008) residues) and amine-modified oligonucleotides.[5][13] The reaction forms a stable amide bond.[13]
-
Thiol-Reactive Cy3: Maleimide (B117702) derivatives of Cy3 react specifically with sulfhydryl groups (-SH), such as those on cysteine residues in proteins, to form a stable thioether bond.[14][15][16]
Experimental Protocols
Detailed methodologies are critical for successful and reproducible labeling. Below are protocols for labeling proteins and oligonucleotides with Cy3.
Protein Labeling with Cy3 NHS Ester
This protocol outlines the general procedure for labeling proteins with an amine-reactive Cy3 NHS ester.
Materials:
-
Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS or 0.1 M sodium bicarbonate, pH 8.3-8.5)[5][17]
-
Size exclusion chromatography (SEC) column (e.g., G-25) or dialysis equipment for purification[17][18]
-
Spectrophotometer
Procedure:
-
Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[18][19] If necessary, perform a buffer exchange into a suitable labeling buffer.[17]
-
Reaction Setup: Bring the Cy3 NHS ester and protein solution to room temperature. Add a 10- to 20-fold molar excess of the dissolved Cy3 NHS ester to the protein solution.[5]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.[3][14]
-
Purification: Separate the Cy3-labeled protein from unreacted dye using a size exclusion chromatography column or dialysis.[17][18] The labeled protein will elute or be retained based on its size, while the smaller, free dye is removed.[17]
-
Quality Control:
-
Spectrophotometric Analysis: Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm (for Cy3).
-
Degree of Labeling (DOL) Calculation: The DOL, or the average number of dye molecules per protein, can be calculated using the following formula: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye] Where:
-
A_max is the absorbance at the excitation maximum of Cy3 (~550 nm).
-
A₂₈₀ is the absorbance at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy3 at its λ_max (~150,000 cm⁻¹M⁻¹).[3]
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).[17] An optimal DOL is typically between 2 and 4 for antibodies to avoid self-quenching.[17]
-
-
Protein Labeling with Cy3 Maleimide
This protocol is for labeling proteins via sulfhydryl groups on cysteine residues.
Materials:
-
Protein of interest (containing free sulfhydryl groups) in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)[14][16]
-
Reducing agent (e.g., DTT or TCEP), if disulfide bonds need to be reduced[15]
-
Cy3 Maleimide (dissolved in DMSO or DMF)[14]
-
Purification materials (as above)
Procedure:
-
Reduction of Disulfide Bonds (if necessary): If the protein's cysteine residues are involved in disulfide bonds, incubate the protein with a 10-fold molar excess of a reducing agent like TCEP for 30 minutes at room temperature.[14][15] If DTT is used, it must be removed before adding the maleimide reagent.[15]
-
Reaction Setup: Add a 10- to 20-fold molar excess of the Cy3 maleimide solution to the protein solution.[14]
-
Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[14][20]
-
Purification and Quality Control: Follow the same purification and QC steps as described for NHS ester labeling.
Oligonucleotide Labeling
This protocol describes the labeling of amino-modified oligonucleotides.
Materials:
-
Amino-modified oligonucleotide[3]
-
Activated Cy3 NHS ester (or Cy3 diacid activated with EDC/NHS)[3]
-
Labeling buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
-
HPLC system for purification[3]
Procedure:
-
Oligonucleotide Preparation: Resuspend the amino-modified oligonucleotide in the labeling buffer.
-
Reaction Setup: Add a 10- to 50-fold molar excess of the activated Cy3 reagent to the oligonucleotide solution.[3]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.[3]
-
Purification: Purify the labeled oligonucleotide using reverse-phase HPLC. The more hydrophobic labeled product will have a longer retention time than the unlabeled oligonucleotide.[3]
-
Quality Control: Confirm successful labeling by measuring the absorbance at 260 nm (for the oligonucleotide) and 550 nm (for Cy3).[3]
Applications of Cy3-Labeled Reagents
Cy3's bright fluorescence and versatile conjugation chemistries have led to its widespread use in numerous biological applications.
Immunofluorescence (IF)
In immunofluorescence, Cy3-conjugated secondary antibodies are commonly used to detect primary antibodies bound to specific antigens within cells or tissues.[2][5][21] Its bright signal allows for sensitive detection of target proteins.[5]
Experimental Workflow for Immunofluorescence: A general workflow for indirect immunofluorescence is as follows:
-
Cell/Tissue Preparation: Fix and permeabilize cells or tissue sections to preserve morphology and allow antibody access.[5][21]
-
Blocking: Incubate with a blocking solution (e.g., normal serum or BSA) to prevent non-specific antibody binding.[22][23]
-
Primary Antibody Incubation: Incubate with a primary antibody specific to the target antigen.[5][23]
-
Secondary Antibody Incubation: Incubate with a Cy3-conjugated secondary antibody that recognizes the primary antibody.[5][23]
-
Mounting and Imaging: Mount the sample with an anti-fade mounting medium and visualize using a fluorescence microscope with appropriate filters.[21][22]
Fluorescence In Situ Hybridization (FISH)
Cy3-labeled oligonucleotide probes are extensively used in FISH to visualize specific DNA or RNA sequences within their cellular context.[2][24][25] The bright and stable fluorescence of Cy3 allows for the detection of even low-abundance nucleic acid targets.[26]
Förster Resonance Energy Transfer (FRET)
FRET is a technique used to measure the distance between two fluorophores. The Cy3 (donor) and Cy5 (acceptor) pair is a popular choice for FRET experiments due to their good spectral overlap.[] FRET has been employed to study protein-protein interactions and conformational changes in real-time within living cells. For instance, FRET-based biosensors using Cy3 have been developed to monitor the activity of kinases.[27][28][29][30][31]
Mandatory Visualizations
Experimental Workflow: Protein Labeling with Cy3 NHS Ester
Caption: Workflow for labeling proteins with Cy3 NHS Ester.
Signaling Pathway: FRET-Based Kinase Activity Reporter
Caption: FRET-based reporter for kinase activity.
Signaling Pathway: GPCR Activation by a Cy3-Labeled Ligand
Caption: GPCR activation by a Cy3-labeled ligand.
Conclusion
Cy3 remains a cornerstone fluorophore in molecular and cellular biology due to its bright fluorescence, well-characterized properties, and versatile labeling chemistries. While newer dyes may offer advantages in specific, demanding applications, Cy3 continues to be a reliable and cost-effective choice for a wide array of fluorescence-based assays, including immunofluorescence, FISH, and FRET. A thorough understanding of its properties and adherence to optimized labeling and experimental protocols, as detailed in this guide, are essential for generating high-quality, reproducible data in research, diagnostics, and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. FluoroFinder [app.fluorofinder.com]
- 8. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Figure 1 from Quantitative Comparison of Long-wavelength Alexa Fluor Dyes to Cy Dyes: Fluorescence of the Dyes and Their Bioconjugates | Semantic Scholar [semanticscholar.org]
- 12. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lifetein.com [lifetein.com]
- 14. interchim.fr [interchim.fr]
- 15. docs.aatbio.com [docs.aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. benchchem.com [benchchem.com]
- 18. jenabioscience.com [jenabioscience.com]
- 19. assaygenie.com [assaygenie.com]
- 20. biotium.com [biotium.com]
- 21. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 22. datasheets.scbt.com [datasheets.scbt.com]
- 23. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 24. benchchem.com [benchchem.com]
- 25. Yeast FISH probe-Cy3, for fluorescence in situ hybridization, Sigma-Aldrich [sigmaaldrich.com]
- 26. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Fluorescence lifetime imaging of receptor tyrosine kinase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Analyzing protein kinase dynamics in living cells with FRET reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. FRET Imaging of Rho GTPase Activity with Red Fluorescent Protein-Based FRET Pairs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. FRET biosensor-based kinase inhibitor screen for ERK and AKT activity reveals differential kinase dependencies for proliferation in TNBC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Labeling Proteins with Cyanine3 NHS Ester Tetrafluoroborate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyanine3 (Cy3) is a bright and photostable fluorescent dye commonly used for labeling proteins, antibodies, and other biomolecules.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cyanine3 NHS ester tetrafluoroborate (B81430) readily reacts with primary amines (-NH2) on proteins, such as the side chain of lysine (B10760008) residues and the N-terminus, to form a stable covalent amide bond.[4][5] This protocol provides a detailed procedure for labeling proteins with Cyanine3 NHS ester tetrafluoroborate, including reagent preparation, conjugation reaction, purification of the conjugate, and determination of the degree of labeling.
Key Experimental Considerations:
-
Buffer Conditions: The labeling reaction is pH-dependent. A pH between 8.0 and 9.0 is optimal for the reaction between the NHS ester and primary amines.[2][4] Buffers containing primary amines, such as Tris and glycine, are not suitable for the labeling reaction and must be replaced with an amine-free buffer like phosphate-buffered saline (PBS), sodium bicarbonate, or HEPES.[1][4]
-
Protein Concentration: For efficient labeling, a protein concentration of 2-10 mg/mL is recommended.[1][4] Lower protein concentrations can significantly reduce labeling efficiency.[1][4]
-
Dye-to-Protein Molar Ratio: The molar ratio of dye to protein is a critical parameter that needs to be optimized for each specific protein to achieve the desired degree of labeling.[2] Over-labeling can lead to fluorescence quenching and potentially affect the protein's biological activity, while under-labeling results in a weak signal.[2][6] A common starting point is a 10:1 molar ratio of dye to protein, with further optimization using ratios from 5:1 to 20:1.[7][8]
Experimental Workflow
The overall workflow for labeling proteins with this compound involves preparing the protein and dye, running the conjugation reaction, purifying the labeled protein, and finally, characterizing the conjugate.
Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.
Detailed Experimental Protocol
1. Materials and Reagents:
-
Protein of interest (in an amine-free buffer)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[1][4]
-
Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[9]
-
Purification column (e.g., Sephadex G-25) or dialysis tubing[1][7]
-
Phosphate-buffered saline (PBS), pH 7.2-7.4
2. Protocol Steps:
Step 2.1: Protein Preparation
-
Dissolve the protein in an amine-free buffer such as PBS. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS or purified using a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.
-
Add the reaction buffer (0.1 M sodium bicarbonate, pH 8.3-8.5) to the protein solution to achieve a final bicarbonate concentration of 100 mM.[4]
Step 2.2: Cyanine3 NHS Ester Stock Solution Preparation
-
Shortly before use, prepare a 10 mM stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF.[1][4]
-
Vortex the solution until the dye is completely dissolved. This solution should be used promptly as the NHS ester is susceptible to hydrolysis.[4] Store any remaining stock solution at -20°C for up to two weeks, protected from light and moisture.[2]
Step 2.3: Conjugation Reaction
-
Calculate the required volume of the Cyanine3 stock solution based on the desired dye-to-protein molar ratio. For a starting point, a 10:1 molar ratio is often used.[1]
-
Slowly add the calculated volume of the Cyanine3 stock solution to the protein solution while gently vortexing.[1]
-
Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4] Continuous stirring or rotation can improve labeling efficiency.[7]
Step 2.4: Purification of the Labeled Protein
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions.[1]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the top of the column.
-
Elute the protein-dye conjugate with PBS. The labeled protein will typically elute first as a colored band, while the smaller, unreacted dye molecules will be retained on the column and elute later.
-
Collect the fractions containing the labeled protein.
-
Alternatively, the unreacted dye can be removed by dialysis against PBS at 4°C with several buffer changes.
3. Data Analysis: Calculation of the Degree of Labeling (DOL)
The degree of labeling is the average number of dye molecules conjugated to each protein molecule.[10] It can be determined by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of the dye (Amax for Cy3 is ~555 nm).[11]
Step 3.1: Spectrophotometric Measurement
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A280) and 555 nm (Amax).
-
If the absorbance is greater than 2.0, dilute the sample with PBS and re-measure, keeping track of the dilution factor.[12]
Step 3.2: DOL Calculation
The DOL can be calculated using the following formula:[10][11]
DOL = (A_max * ε_protein) / ((A₂₈₀ - A_max * CF₂₈₀) * ε_dye)
Where:
-
A_max: Absorbance of the conjugate at the maximum absorption wavelength of Cy3 (~555 nm).
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy3 at Amax (typically ~150,000 M⁻¹cm⁻¹).[13]
-
CF₂₈₀: Correction factor for the absorbance of the dye at 280 nm (A₂₈₀ of dye / A_max of dye). For Cy3, this is approximately 0.08.
4. Storage of the Conjugate:
Store the purified protein-dye conjugate protected from light.[4] For short-term storage, 4°C is suitable. For long-term storage, it is recommended to add a cryoprotectant (e.g., glycerol) and store in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Quantitative Data Summary
The following table provides hypothetical but representative data on how the dye-to-protein molar ratio can influence the degree of labeling for a typical IgG antibody (MW ~150 kDa, ε_protein ~210,000 M⁻¹cm⁻¹).
| Dye:Protein Molar Ratio | Resulting Degree of Labeling (DOL) | Observations |
| 5:1 | 2 - 4 | Lower labeling, potentially insufficient for some applications. |
| 10:1 | 4 - 7 | Often provides a good balance of brightness and protein function. |
| 15:1 | 6 - 9 | Higher labeling, increased brightness. |
| 20:1 | > 8 | May lead to over-labeling, potential for fluorescence quenching and reduced protein activity.[2] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Protein concentration is too low. | Concentrate the protein to at least 2 mg/mL.[4] |
| Buffer contains primary amines (e.g., Tris, glycine). | Exchange the buffer to an amine-free buffer like PBS or HEPES.[4] | |
| pH of the reaction is too low. | Adjust the pH of the protein solution to 8.3-8.5 using sodium bicarbonate.[4] | |
| Hydrolyzed NHS ester. | Prepare a fresh stock solution of the Cyanine3 NHS ester immediately before use.[4] | |
| Over-labeling | High dye-to-protein molar ratio. | Decrease the molar ratio of dye to protein in the reaction. |
| High number of accessible lysines on the protein surface. | Reduce the reaction time or decrease the dye-to-protein molar ratio.[4] | |
| Precipitation of Protein | High concentration of organic solvent (DMSO/DMF). | Ensure the volume of the dye stock solution added is less than 10% of the total reaction volume.[8] |
| Over-labeling leading to decreased solubility. | Reduce the dye-to-protein molar ratio.[6] |
Reaction Mechanism Visualization
The following diagram illustrates the chemical reaction between the Cyanine3 NHS ester and a primary amine on a protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. genecopoeia.com [genecopoeia.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. interchim.fr [interchim.fr]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. benchchem.com [benchchem.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ibiantech.com [ibiantech.com]
Application Notes: Cyanine3 NHS Ester Tetrafluoroborate for Advanced Immunofluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430) is a reactive fluorescent dye widely utilized for labeling biomolecules, particularly antibodies, in immunofluorescence (IF) microscopy applications.[1][2] This amine-reactive dye forms a stable covalent amide bond with primary amino groups on proteins, such as lysine (B10760008) residues.[2][3] Its bright orange fluorescence, high photostability, and favorable spectral properties make it an excellent choice for visualizing cellular structures and localizing target antigens in both fixed and live cells.[2][4] These application notes provide detailed protocols for antibody conjugation and subsequent use in immunofluorescence microscopy, along with key technical data and troubleshooting guidance.
Product Information
Cyanine3 NHS ester tetrafluoroborate is a labeling reagent containing the Cy3 fluorophore, an N-hydroxysuccinimide (NHS) ester reactive group, and a tetrafluoroborate stabilizer.[5][6] The NHS ester reacts efficiently with primary amines in a pH-dependent manner, optimally at a pH of 8.5 ± 0.5.[3][7]
Key Properties:
-
Bright Fluorescence: Cy3 exhibits a high quantum yield, resulting in a strong fluorescence signal for sensitive detection.[4]
-
Photostability: It demonstrates strong resistance to photobleaching under various experimental conditions, which is advantageous for prolonged imaging.[4]
-
pH Insensitivity: The fluorescence of Cy3 is stable across a broad pH range (pH 4 to 10), offering versatility in different experimental setups.[2][4]
-
Solubility: While the non-sulfonated form is soluble in organic solvents like DMSO and DMF, water-soluble sulfo-derivatives are also available for labeling sensitive proteins.[1][8]
Quantitative Data
A summary of the key spectral and photophysical properties of Cyanine3 is presented below for easy reference.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~555 nm | [1][2][3] |
| Emission Maximum (λem) | ~570 nm | [1][3][4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | ~0.31 | [1] |
| Recommended Laser Line | 532 nm or 555 nm | [2][3] |
| Compatible Filter Set | Cy3 or TRITC | [2] |
Experimental Protocols
I. Antibody Labeling with Cyanine3 NHS Ester
This protocol describes the conjugation of Cyanine3 NHS ester to a primary or secondary antibody.
Materials:
-
This compound
-
Antibody (protein) to be labeled (concentration > 2 mg/mL in an amine-free buffer like PBS)[7][9]
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
Procedure:
-
Prepare Antibody Solution:
-
Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).[7] Buffers containing Tris or glycine (B1666218) must be removed by dialysis against PBS.[9]
-
Adjust the pH of the antibody solution to 8.5-9.5 using 1 M sodium bicarbonate.[7][10]
-
-
Prepare Dye Stock Solution:
-
Conjugation Reaction:
-
Slowly add the calculated amount of the Cy3 NHS ester stock solution to the antibody solution while gently vortexing. A molar ratio of 10:1 (dye:antibody) is a common starting point.[10][11] The optimal ratio may need to be determined empirically.[9][11]
-
Incubate the reaction mixture for 60 minutes at room temperature in the dark with continuous gentle mixing.[7]
-
-
Purification of the Conjugate:
-
Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column, such as Sephadex G-25.[7]
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions containing the labeled antibody (the first colored band).
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and 555 nm (for Cy3).
-
Calculate the DOL to determine the average number of dye molecules per antibody molecule. Over-labeling can lead to signal quenching.[2]
-
-
Storage:
-
Store the purified Cy3-conjugated antibody at 4°C for short-term use (up to two months) in the presence of a carrier protein (e.g., 0.1% BSA) and a preservative (e.g., 0.02% sodium azide), protected from light.[10]
-
For long-term storage, aliquot and store at -20°C or -80°C.[10][12] Avoid repeated freeze-thaw cycles.[13]
-
II. Immunofluorescence Staining Protocol
This protocol provides a general workflow for indirect immunofluorescence staining using a Cy3-conjugated secondary antibody.
Materials:
-
Cells cultured on coverslips or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or 10% normal serum from the secondary antibody host species in PBS)[13]
-
Primary Antibody (specific to the target antigen)
-
Cy3-conjugated Secondary Antibody (directed against the host species of the primary antibody)
-
Nuclear Counterstain (e.g., DAPI)
-
Mounting Medium
Procedure:
-
Cell/Tissue Preparation:
-
Wash the cells/tissue briefly with PBS.
-
Fix the samples with fixation buffer for 10-20 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization (for intracellular antigens):
-
Incubate with permeabilization buffer for 5-10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.[13]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Incubate the samples with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[11]
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each to remove unbound primary antibody.[11]
-
-
Secondary Antibody Incubation:
-
Dilute the Cy3-conjugated secondary antibody in the blocking buffer.
-
Incubate the samples with the diluted secondary antibody for 1 hour at room temperature, protected from light.[11]
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each, protected from light.
-
-
Counterstaining (Optional):
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash with PBS.
-
-
Mounting:
-
Mount the coverslip/slide with an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the fluorescence using a microscope equipped with the appropriate laser lines and filter sets for Cy3 and any other fluorophores used.
-
Visualizations
Caption: Workflow for labeling antibodies with Cyanine3 NHS ester.
Caption: General workflow for indirect immunofluorescence staining.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or Weak Signal | Antibody Issues: - Primary/secondary antibody incompatibility.[14] - Insufficient antibody concentration.[14] - Antibody lost activity due to improper storage.[13] | - Ensure the secondary antibody is raised against the host species of the primary.[14] - Increase antibody concentration or incubation time.[14] - Run a positive control to verify antibody activity.[13] |
| Protocol Issues: - Inadequate fixation or over-fixation masking the epitope.[13] - Insufficient permeabilization for intracellular targets.[15] | - Optimize fixation time or try a different fixative.[16] Consider antigen retrieval if over-fixed.[13] - Increase permeabilization time or change agent.[13] | |
| Imaging Issues: - Incorrect filter set or light source.[15] - Photobleaching.[16] | - Use a Cy3 or TRITC filter set and an appropriate laser line (e.g., 532 nm).[2] - Use an anti-fade mounting medium and minimize light exposure. | |
| High Background | Non-specific Binding: - Insufficient blocking.[16] - Antibody concentration is too high.[14] - Cross-reactivity of the secondary antibody.[16] | - Increase blocking time or try a different blocking agent (e.g., serum from the secondary host).[13][14] - Titrate the primary and secondary antibodies to find the optimal dilution.[14] - Run a secondary antibody-only control.[14] Consider using a pre-adsorbed secondary antibody.[13] |
| Autofluorescence: - Aldehyde-based fixatives can cause autofluorescence. | - Use fresh fixation solutions.[16] - Perform a "mock" staining on an untreated sample to assess intrinsic autofluorescence. |
These application notes provide a comprehensive guide for the successful use of this compound in immunofluorescence microscopy. For optimal results, it is recommended to empirically determine the best conditions for each specific antibody and experimental system.
References
- 1. ibiantech.com [ibiantech.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ibiantech.com [ibiantech.com]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 16. ibidi.com [ibidi.com]
Protocol for labeling oligonucleotides with Cyanine3 NHS ester.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled oligonucleotides are critical tools in molecular biology, diagnostics, and therapeutic development. Cyanine 3 (Cy3) is a bright, orange-fluorescent dye frequently used for this purpose due to its high quantum yield and photostability.[1] This document provides a detailed protocol for the covalent labeling of amino-modified oligonucleotides with Cyanine3 N-hydroxysuccinimide (NHS) ester. The NHS ester group of Cy3 reacts with a primary amine on the oligonucleotide, which is typically introduced at the 5' or 3' end, or internally during synthesis, to form a stable amide bond.[2][3] This protocol covers the labeling reaction, purification of the conjugate, and methods for quantification and quality control.
Data Presentation
The following table summarizes key quantitative data and spectral properties for labeling oligonucleotides with Cy3 NHS ester.
| Parameter | Value | Notes |
| Spectral Properties | ||
| Excitation Maximum (λex) | ~550-555 nm | [1][2] |
| Emission Maximum (λem) | ~568-570 nm | [1][4] |
| Molar Extinction Coefficient (ε) of Cy3 at λex | ~150,000 cm⁻¹M⁻¹ | [1][5] |
| Reaction Parameters | ||
| Oligonucleotide Type | Amino-modified DNA or RNA | A primary amine is required for conjugation.[1] |
| Dye-to-Oligonucleotide Molar Ratio | 10:1 to 50:1 | Optimization may be necessary depending on the oligonucleotide sequence and length.[1] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Sodium Borate | pH should be maintained between 8.5 and 9.0 for optimal labeling.[1][2][6] |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | Longer incubation times may be needed at lower pH.[1][7] |
| Purification and Quality Control | ||
| Recommended Purification Method | High-Performance Liquid Chromatography (HPLC) | Ion-pair reversed-phase HPLC is effective for separating labeled from unlabeled oligos and free dye.[1][8] |
| Alternative Purification | Desalting columns or ethanol (B145695) precipitation | [1][6] |
| Correction Factor (CF260) for Cy3 at 260 nm | ~0.08 | This factor is used to correct the absorbance of the oligonucleotide at 260 nm.[1] |
Experimental Protocols
Materials and Reagents
-
Amino-modified oligonucleotide (desalted or purified)
-
Cyanine3 NHS ester (stored desiccated and protected from light)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
0.2 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.5-9.0
-
Nuclease-free water
-
Desalting columns (e.g., Glen Gel-Pak™) or HPLC system with a C18 column
-
UV-Vis spectrophotometer
Experimental Workflow Diagram
Caption: Experimental workflow for labeling oligonucleotides with Cy3 NHS ester.
Step-by-Step Protocol
-
Preparation of Oligonucleotide Solution:
-
Dissolve the lyophilized amino-modified oligonucleotide in the 0.2 M Sodium Bicarbonate/Borate buffer (pH 8.5-9.0) to a final concentration of 1-5 mg/mL.[1]
-
-
Preparation of Cy3 NHS Ester Solution:
-
Freshly prepare a 10 mg/mL solution of Cy3 NHS ester in anhydrous DMF or DMSO.[6] This should be done immediately before use as NHS esters are moisture-sensitive.
-
-
Conjugation Reaction:
-
Purification of the Labeled Oligonucleotide:
-
HPLC Purification (Recommended):
-
Equilibrate a C18 reverse-phase HPLC column with a low percentage of mobile phase B (e.g., 5-10% Acetonitrile in Triethylammonium Acetate buffer).
-
Inject the reaction mixture onto the column.
-
Elute the components using a linear gradient of mobile phase B. A typical gradient might be from 5% to 60% Acetonitrile over 30-40 minutes.[1]
-
Monitor the elution at 260 nm (for the oligonucleotide) and ~550 nm (for Cy3).[1]
-
The unlabeled oligonucleotide will elute first, followed by the more hydrophobic Cy3-labeled product. Free Cy3 dye will be retained longer on the column.[1]
-
Collect the peak that absorbs at both 260 nm and 550 nm.[1]
-
Desalt the collected fraction using a desalting column or ethanol precipitation to remove buffer salts.[1]
-
-
Desalting Column Purification:
-
To remove excess, unreacted dye, pass the reaction mixture through a desalting column according to the manufacturer's instructions. This method is quicker but may be less effective at removing all impurities compared to HPLC.[6]
-
-
-
Quantification and Quality Control:
-
Resuspend the final lyophilized Cy3-labeled oligonucleotide in nuclease-free water or a suitable buffer.
-
Measure the absorbance of the solution at 260 nm (A260) and 550 nm (A550) using a spectrophotometer.[1]
-
Calculate the concentration of Cy3:
-
Concentration (Cy3) = A550 / εCy3
-
Where εCy3 is the molar extinction coefficient of Cy3 (~150,000 cm⁻¹M⁻¹).[1]
-
-
Calculate the concentration of the oligonucleotide:
-
Concentration (Oligo) = (A260 - (A550 × CF260)) / εoligo
-
Where CF260 is the correction factor for Cy3 absorbance at 260 nm (~0.08) and εoligo is the molar extinction coefficient of the unlabeled oligonucleotide at 260 nm.[1]
-
-
Determine the Degree of Labeling (DOL):
-
DOL = Concentration (Cy3) / Concentration (Oligo)
-
-
-
Storage:
-
Store the purified, lyophilized Cy3-labeled oligonucleotide at -20°C, protected from light.[1]
-
Signaling Pathways and Logical Relationships
Chemical Reaction Diagram
Caption: Reaction of an amino-modified oligonucleotide with Cy3 NHS ester.
Troubleshooting
-
Low Labeling Efficiency:
-
Ensure the pH of the reaction buffer is between 8.5 and 9.0.[2]
-
Use freshly prepared Cy3 NHS ester solution. The dye is susceptible to hydrolysis.
-
Increase the molar excess of the Cy3 NHS ester.
-
Confirm the presence of a primary amine on the oligonucleotide.
-
If the oligonucleotide was deprotected with AMA, a desalting step prior to labeling may be necessary to remove residual methylamine.[6]
-
-
Multiple Peaks in HPLC:
-
This may indicate the presence of unlabeled oligonucleotide, labeled oligonucleotide, and free dye. Ensure proper fraction collection based on absorbance at both 260 nm and 550 nm.
-
-
Inaccurate Quantification:
References
- 1. benchchem.com [benchchem.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. goldbio.com [goldbio.com]
- 5. stratech.co.uk [stratech.co.uk]
- 6. glenresearch.com [glenresearch.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. Purification of dye-labeled oligonucleotides by ion-pair reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Application of Cyanine3 NHS ester in fluorescence in situ hybridization (FISH).
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Fluorescence in situ hybridization (FISH) is a powerful molecular cytogenetic technique that allows for the visualization of specific DNA or RNA sequences within the cellular context. The choice of fluorophore is critical for the success of FISH experiments, directly impacting signal brightness, specificity, and photostability. Cyanine3 (Cy3) NHS ester is a widely used fluorescent dye for labeling nucleic acid probes in FISH applications due to its excellent spectral characteristics, bright fluorescence, and robust performance.[1][2]
Cy3 is a member of the cyanine (B1664457) dye family, exhibiting a bright orange-red fluorescence.[3] Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of amine-modified oligonucleotides, which are commonly used as probes in FISH.[3][4][5] The reaction between the NHS ester and a primary amine on the modified nucleic acid forms a stable amide bond.[6][7] This labeling method is reliable and results in probes that are well-suited for detecting specific genetic sequences.[6]
The spectral properties of Cy3 are well-matched with common excitation sources and filter sets available on fluorescence microscopes.[2][6] It has an excitation maximum of approximately 550 nm and an emission maximum of around 570 nm, which allows for clear visualization with minimal background interference.[1][3] Its photostability enables robust imaging and analysis without rapid signal loss.[8] These properties make Cy3-labeled probes a reliable choice for various FISH applications, including gene mapping, chromosome analysis, and the detection of infectious agents.
Quantitative Data
The performance of a fluorophore in FISH is determined by its intrinsic photophysical properties. The following table summarizes key quantitative data for Cyanine3.
| Property | Value | Notes |
| Maximum Excitation Wavelength (λex) | ~550 nm | Efficiently excited by 532 nm or 555 nm lasers.[6][7] |
| Maximum Emission Wavelength (λem) | ~570 nm | Emits in the orange-red region of the visible spectrum.[1][3] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | Indicates high efficiency of light absorption.[2] |
| Fluorescence Quantum Yield | ~0.15 - 0.31 | Represents the efficiency of converting absorbed light into emitted fluorescence.[2][9] |
| Molecular Weight | ~590.15 g/mol | [9] |
Experimental Protocols
Labeling of Amine-Modified Oligonucleotide Probes with Cyanine3 NHS Ester
This protocol describes the covalent attachment of Cyanine3 NHS ester to an amine-modified oligonucleotide probe.
Materials:
-
Amine-modified oligonucleotide probe
-
Cyanine3 NHS ester
-
Anhydrous Dimethylsulfoxide (DMSO)
-
0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
-
Nuclease-free water
-
Purification column (e.g., gel filtration or ethanol (B145695) precipitation)
Procedure:
-
Probe Preparation: Dissolve the amine-modified oligonucleotide probe in 0.1 M sodium bicarbonate buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Immediately before use, dissolve the Cyanine3 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.
-
Labeling Reaction:
-
Add the dissolved Cyanine3 NHS ester to the oligonucleotide solution. A molar ratio of 10:1 (dye:probe) is a good starting point.
-
Vortex the mixture gently and incubate for at least 4 hours at room temperature or overnight on ice, protected from light.[10]
-
-
Purification of Labeled Probe:
-
Purify the Cy3-labeled probe from the unreacted dye using a suitable purification method such as gel filtration or ethanol precipitation.[10]
-
After purification, the concentration and degree of labeling of the probe should be determined spectrophotometrically.
-
Fluorescence In Situ Hybridization (FISH) Protocol using a Cy3-Labeled Probe
This protocol provides a general framework for performing FISH on fixed cells or chromosome spreads.
Materials:
-
Cy3-labeled oligonucleotide probe
-
Microscope slides with fixed cells or chromosome preparations
-
20x Saline-Sodium Citrate (SSC) buffer
-
Denaturation solution (70% formamide / 2x SSC, pH 7.0)
-
Hybridization buffer (e.g., 50% formamide, 10% dextran (B179266) sulfate, 2x SSC)
-
Wash buffers (e.g., 0.1x SSC and 2x SSC)
-
DAPI counterstain in antifade mounting medium
-
Coverslips
-
Water baths
-
Fluorescence microscope with appropriate filter sets for Cy3 and DAPI
Procedure:
-
Slide Preparation:
-
If necessary, treat slides with RNase A (100 µg/mL in 2x SSC) for 1 hour at 37°C to remove RNA.
-
Dehydrate the slides through an ethanol series (70%, 80%, 95%) for 2 minutes each and air dry.[11]
-
-
Denaturation:
-
Hybridization:
-
Prepare the hybridization mix containing the Cy3-labeled probe. Denature the probe by heating to 70-75°C for 5-10 minutes and then placing it on ice.[2]
-
Apply 10-20 µL of the hybridization mix to the denatured area on the slide and cover with a coverslip, avoiding air bubbles.
-
Seal the edges of the coverslip with rubber cement.
-
Incubate the slides in a humidified chamber at 37°C overnight.[11]
-
-
Washing:
-
Detection and Imaging:
-
Counterstain the slides with DAPI in an antifade mounting medium.
-
Mount with a coverslip and seal.
-
Visualize the slides using a fluorescence microscope equipped with appropriate filters for Cy3 (orange-red) and DAPI (blue).
-
Visualizations
Caption: Experimental workflow for Cy3-FISH.
Caption: Logical relationship in Cy3-FISH.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 8. goldbio.com [goldbio.com]
- 9. ibiantech.com [ibiantech.com]
- 10. interchim.fr [interchim.fr]
- 11. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
Application Notes: Cyanine3 NHS Ester Tetrafluoroborate for Flow Cytometry
Introduction
Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430) is a reactive fluorescent dye widely used for labeling biomolecules in various applications, including flow cytometry.[1][2] This amine-reactive dye covalently attaches to primary amines on proteins, such as antibodies, enabling fluorescent staining of specific cellular targets.[3][4] Its bright orange fluorescence, with an excitation maximum around 550-555 nm and an emission maximum around 570 nm, makes it compatible with standard flow cytometer laser lines, such as the 532 nm or 561 nm lasers.[2][5] The tetrafluoroborate salt form contributes to the stability of the reactive NHS ester.[6][7]
Suitability for Flow Cytometry
Cyanine3 is a valuable fluorophore for multicolor flow cytometry due to its distinct spectral properties, which allow for combination with other common fluorochromes like FITC and Cy5 for multi-parameter analysis.[2] Its photostability and the formation of a stable amide bond with target proteins ensure robust and reproducible staining.[3][4] When using cyanine (B1664457) dyes in flow cytometry, it is important to consider potential non-specific binding to certain cell types, such as monocytes and macrophages.[8] The use of appropriate blocking buffers can mitigate this issue.[8][9]
Quantitative Data Summary
For optimal performance and experimental design, key spectral and physical properties of Cyanine3 are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 550 - 555 nm | [5] |
| Emission Maximum (λem) | 569 - 570 nm | [4][5] |
| Molecular Formula | C34H40BF4N3O4 | [6][10] |
| Molecular Weight | 641.51 g/mol | [11] |
| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in water | [12] |
| Storage Conditions | Store at -20°C, desiccated and protected from light | [1][12][13] |
Experimental Protocols
Herein, we provide detailed protocols for the conjugation of Cyanine3 NHS ester tetrafluoroborate to antibodies and subsequent cell staining for flow cytometry analysis.
Protocol 1: Antibody Labeling with this compound
This protocol details the covalent conjugation of Cyanine3 NHS ester to a primary antibody.
Materials:
-
Antibody (BSA and amine-free buffer, e.g., PBS)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)[3]
-
1 M Sodium bicarbonate buffer (pH 8.5-9.5)[13]
-
Purification column (e.g., Sephadex G-25)[13]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If the buffer contains Tris or glycine, the antibody must be dialyzed against PBS.[14]
-
Adjust the antibody concentration to 2-10 mg/mL in PBS.[14][15]
-
Add 1 M sodium bicarbonate buffer to the antibody solution to achieve a final concentration of 0.1 M and a pH of 8.5-9.5.[13][14]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of 5:1 to 20:1 (dye:antibody) is a good starting point, with 10:1 being a common ratio.[13]
-
Slowly add the calculated amount of the dissolved dye to the antibody solution while gently vortexing.[15]
-
Incubate the reaction for 1 hour at room temperature, protected from light, with continuous gentle mixing.[3][13]
-
-
Purification of the Conjugate:
-
Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions to separate the labeled antibody from the unconjugated dye.[13]
-
Apply the reaction mixture to the column and elute with PBS.
-
Collect the colored fractions, which contain the labeled antibody.
-
-
Determination of Degree of Labeling (DOL) (Optional but Recommended):
-
Storage:
-
Store the labeled antibody at 4°C for short-term use or at -20°C in aliquots for long-term storage.[3] Protect from light.
-
Protocol 2: Cell Staining for Flow Cytometry
This protocol describes the staining of single-cell suspensions with a Cyanine3-conjugated antibody for flow cytometric analysis.
Materials:
-
Single-cell suspension (e.g., PBMCs, cultured cells)
-
Cyanine3-conjugated antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA and 0.1% sodium azide)
-
Fc receptor blocking reagent (optional, but recommended)[9]
-
Isotype control antibody conjugated with Cyanine3
-
FACS tubes
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^7 cells/mL in cold Flow Cytometry Staining Buffer.[16]
-
Perform a cell count and assess viability.
-
-
Fc Receptor Blocking (Optional):
-
Antibody Staining:
-
Add the predetermined optimal concentration of the Cyanine3-conjugated primary antibody to the appropriate tubes.
-
For the isotype control, add the same concentration of the Cyanine3-conjugated isotype control antibody to a separate tube.
-
Vortex gently and incubate for 30 minutes at 2-8°C in the dark.[16]
-
-
Washing:
-
Final Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.[16]
-
Keep the samples on ice and protected from light until analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer equipped with a laser that can excite Cyanine3 (e.g., 532 nm or 561 nm) and the appropriate emission filters.
-
Ensure proper compensation controls are run if performing multicolor flow cytometry to correct for spectral overlap.[16]
-
Visualizations
The following diagrams illustrate the key experimental workflows described in the protocols.
Caption: Workflow for labeling an antibody with Cyanine3 NHS ester.
Caption: Workflow for cell staining and analysis by flow cytometry.
References
- 1. ibiantech.com [ibiantech.com]
- 2. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 8. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 9. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. 2632339-91-2 | Cyanin3 NHS ester tetrafluoroborate [aaronchem.com]
- 11. medkoo.com [medkoo.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. docs.aatbio.com [docs.aatbio.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Labeling Peptides with Cyanine3 NHS Ester Tetrafluoroborate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling peptides, proteins, and nucleic acids.[1][2] Its high extinction coefficient and good water solubility make it an excellent choice for a variety of biological assays, including fluorescence microscopy, flow cytometry, and in-vivo imaging.[2][3] The N-hydroxysuccinimide (NHS) ester functional group of Cyanine3 NHS ester tetrafluoroborate (B81430) readily reacts with primary amines, such as the N-terminus of a peptide or the side chain of a lysine (B10760008) residue, to form a stable, covalent amide bond.[1][4][] This document provides detailed protocols for the labeling of peptides with Cyanine3 NHS ester tetrafluoroborate, purification of the conjugate, and subsequent characterization.
Chemical Properties and Storage
Proper handling and storage of this compound are crucial for successful labeling.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~550-555 nm | [1][2][4][6] |
| Emission Maximum (λem) | ~565-570 nm | [1][2][6][7] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [7][8][9] |
| Molecular Weight | 641.51 g/mol | [10] |
| Appearance | Red powder | [4][8] |
| Storage | Store at -20°C, protected from light and moisture.[4][8][10][11] | |
| Solubility | Soluble in organic solvents like DMSO and DMF; poorly soluble in water.[8][11][12] |
Note: Once reconstituted in an organic solvent, the stock solution should be used promptly or aliquoted and stored at -20°C for a limited time, as its reactivity decreases with extended storage in solution.[4][13]
Experimental Protocols
Peptide and Dye Preparation
This protocol outlines the essential steps for preparing your peptide and Cyanine3 NHS ester for the labeling reaction.
Materials:
-
Peptide with at least one primary amine
-
This compound
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or PBS, HEPES)[12][13]
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[12][14]
-
Microcentrifuge tubes
-
Pipettes and tips
Procedure:
-
Peptide Dissolution: Dissolve the peptide in an appropriate amine-free buffer to a final concentration of 1-10 mg/mL.[13][14] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the peptide for reaction with the NHS ester.[13][14]
-
pH Adjustment: Adjust the pH of the peptide solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[12][14] This pH is optimal for the reaction between the NHS ester and the primary amine.[4][12]
-
Dye Reconstitution: Immediately before use, prepare a stock solution of Cyanine3 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[14] Vortex briefly to ensure the dye is fully dissolved.
Peptide Labeling Reaction
This section details the reaction conditions for conjugating Cyanine3 to your peptide.
Materials:
-
Prepared peptide solution
-
Prepared Cyanine3 NHS ester stock solution
-
Reaction tubes
-
Shaker or rotator
Procedure:
-
Molar Ratio Calculation: Determine the desired molar ratio of dye to peptide. A molar excess of the dye is typically used, with a common starting point being a 10-fold molar excess of dye to peptide.[14] The optimal ratio may need to be determined empirically.
-
Reaction Incubation: Add the calculated volume of the Cyanine3 NHS ester stock solution to the peptide solution. Mix gently and incubate the reaction for at least 1 hour at room temperature, protected from light.[3][14] The reaction can also be carried out overnight on ice.[12]
-
Stopping the Reaction: The reaction can be stopped by adding a buffer containing primary amines (e.g., Tris-HCl) to quench the unreacted NHS ester.
Purification of Labeled Peptide
Purification is essential to remove unreacted dye and other impurities.
Recommended Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) RP-HPLC is a highly effective method for purifying labeled peptides.[15][16]
Materials:
-
RP-HPLC system with a C18 column[7]
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Acidify the labeling reaction mixture with a small amount of TFA.
-
HPLC Separation: Inject the sample onto the C18 column. Elute the labeled peptide using a linear gradient of Solvent B.[7] Monitor the elution at two wavelengths: ~220 nm for the peptide backbone and ~550 nm for the Cy3 dye.
-
Fraction Collection: Collect the fractions corresponding to the major peak that absorbs at both wavelengths.
-
Lyophilization: Lyophilize the purified fractions to obtain the labeled peptide as a powder.[16]
Alternative Method: Gel Filtration Chromatography For larger peptides, gel filtration (e.g., Sephadex G-25) can be used to separate the labeled peptide from the free dye.[3]
Characterization of Labeled Peptide
a. Mass Spectrometry Confirm the identity and purity of the labeled peptide by mass spectrometry. The mass of the labeled peptide should be equal to the mass of the unlabeled peptide plus the mass increment of the Cy3 dye (474.2 Da).[8]
b. UV-Vis Spectroscopy and Calculation of Degree of Labeling (DOL) The DOL, which is the average number of dye molecules per peptide molecule, can be determined using UV-Vis spectroscopy.[4]
Procedure:
-
Dissolve the purified, lyophilized labeled peptide in a suitable buffer.
-
Measure the absorbance of the solution at 280 nm (for peptides containing Trp or Tyr) and at the excitation maximum of Cy3 (~552 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye] = A_dye / (ε_dye * l)
-
A_dye = Absorbance at ~552 nm
-
ε_dye = Molar extinction coefficient of Cy3 (~150,000 M⁻¹cm⁻¹)
-
l = Path length of the cuvette (typically 1 cm)
-
-
-
Calculate the concentration of the peptide. A correction factor must be applied to the absorbance at 280 nm to account for the dye's absorbance at this wavelength.
-
A_peptide = A_280 - (A_dye * CF_280)
-
A_280 = Absorbance at 280 nm
-
CF_280 = Correction factor (A₂₈₀/Aₘₐₓ for the dye)
-
-
[Peptide] = A_peptide / (ε_peptide * l)
-
ε_peptide = Molar extinction coefficient of the peptide at 280 nm
-
-
-
Calculate the Degree of Labeling:
-
DOL = [Dye] / [Peptide]
-
Chemical Reaction Pathway
The reaction between the Cyanine3 NHS ester and a primary amine on the peptide results in the formation of a stable amide bond and the release of N-hydroxysuccinimide.
References
- 1. lifetein.com [lifetein.com]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. ibiantech.com [ibiantech.com]
- 9. lubio.ch [lubio.ch]
- 10. medkoo.com [medkoo.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. interchim.fr [interchim.fr]
- 13. jenabioscience.com [jenabioscience.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Characterization of receptors using cyanine 3-labeled neuropeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lifetein.com [lifetein.com]
Application Notes and Protocols for Labeling Amine-Modified DNA with Cyanine3 NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine3 (Cy3) is a bright, orange-fluorescent dye commonly used for labeling biomolecules, including DNA.[1][2] The N-hydroxysuccinimide (NHS) ester functional group of Cy3 readily reacts with primary amines to form a stable, covalent amide bond.[3][4][5] This protocol provides a detailed procedure for labeling amine-modified DNA with Cyanine3 NHS ester, a common method for generating fluorescent DNA probes for various applications such as fluorescence in situ hybridization (FISH), microarrays, and fluorescence microscopy.[2][5][6]
The reaction is highly dependent on pH, with optimal labeling occurring in slightly basic conditions (pH 8.3-9.5).[3][7][8][9] It is crucial to use amine-free buffers to prevent competition with the intended labeling reaction.[7][9] Following the labeling reaction, purification is necessary to remove unreacted dye and unlabeled DNA.[10][11] The final quality of the labeled DNA is assessed by determining the Degree of Labeling (DOL), which represents the average number of dye molecules per DNA molecule.[3][12][13]
Reaction Signaling Pathway
The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.
Experimental Workflow
The overall process for labeling amine-modified DNA with Cyanine3 NHS ester involves several key stages, from preparation of the reagents to the final analysis of the labeled product.
Materials and Reagents
| Reagent/Material | Specifications |
| Amine-modified DNA | Lyophilized or in nuclease-free water |
| Cyanine3 NHS ester | Desiccated, protected from light |
| Anhydrous DMSO or DMF | For dissolving Cy3 NHS ester |
| Labeling Buffer | 0.1 M sodium bicarbonate, pH 8.3-8.5 |
| Quenching Buffer (Optional) | 1.5 M hydroxylamine, pH 8.5 |
| Purification Supplies | Ethanol (70% and 100%), 3 M sodium acetate (B1210297), gel filtration column, or HPLC system |
| Nuclease-free water | |
| Microcentrifuge tubes | |
| Spectrophotometer | Capable of UV-Vis measurements |
Experimental Protocol
This protocol is optimized for labeling 100 µg of a 5'-amine-modified oligonucleotide.[11] Adjustments may be necessary for different amounts or types of DNA.
1. Preparation of Reagents
-
Amine-Modified DNA:
-
Dissolve the lyophilized amine-modified DNA in nuclease-free water to a final concentration of 1-5 mg/mL.
-
-
Cyanine3 NHS Ester Stock Solution:
-
Briefly centrifuge the vial of Cy3 NHS ester to collect the powder at the bottom.
-
Prepare a 10 mg/mL stock solution by dissolving the Cy3 NHS ester in anhydrous DMSO or DMF.[14] Mix well by vortexing. This stock solution should be prepared fresh and protected from light.[4] Unused dissolved dye should be discarded as the NHS ester hydrolyzes rapidly in the presence of moisture.[7]
-
-
Labeling Buffer:
-
Prepare a 0.1 M sodium bicarbonate solution and adjust the pH to 8.3-8.5.[8][9] Other amine-free buffers such as 0.1 M phosphate (B84403) buffer can also be used, as long as the pH is within the optimal range.[8]
-
2. Labeling Reaction
-
In a microcentrifuge tube, combine the following:
-
100 µg of amine-modified DNA solution.
-
Add labeling buffer to a final concentration of 0.1 M and a total reaction volume that keeps reactants concentrated (e.g., 50-100 µL).[7]
-
-
Add a 10-20 fold molar excess of the Cy3 NHS ester stock solution to the DNA solution. The optimal molar ratio may need to be determined experimentally.[15]
-
Mix the reaction thoroughly by pipetting or gentle vortexing.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[7] Longer incubation times (e.g., overnight) may not necessarily increase the labeling efficiency.[11]
3. Purification of Labeled DNA
It is crucial to remove the unreacted Cy3 NHS ester and the NHS byproduct from the labeled DNA. Several methods can be used:
-
Ethanol Precipitation (Recommended First Step): [11]
-
Add 0.1 volumes of 3 M sodium acetate to the labeling reaction mixture.
-
Add 2.5-3 volumes of cold 100% ethanol and mix well.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with cold 70% ethanol and centrifuge again for 10 minutes.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in an appropriate volume of nuclease-free water.
-
-
Gel Filtration:
-
High-Performance Liquid Chromatography (HPLC):
-
n-Butanol Extraction:
4. Storage of Labeled DNA
Store the purified, labeled DNA at -20°C in a light-protected container. For long-term storage, -80°C is recommended.[15]
Data Presentation and Analysis
Calculation of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each DNA molecule. It is determined by measuring the absorbance of the purified labeled DNA at 260 nm (for DNA) and at the absorbance maximum of Cy3 (~550 nm).[2]
-
Measure Absorbance:
-
Measure the absorbance of the purified labeled DNA solution at 260 nm (A260) and 550 nm (A550).
-
-
Calculate Concentrations:
-
The concentration of the DNA can be calculated using the Beer-Lambert law, but a correction factor is needed to account for the absorbance of the dye at 260 nm.
-
Concentration of Cy3 (M): [Cy3] = A_550 / ε_Cy3 where εCy3 (molar extinction coefficient of Cy3 at 550 nm) is ~150,000 M-1cm-1.
-
Corrected Absorbance of DNA at 260 nm: A_260_corrected = A_260 - (A_550 * CF_260) where CF260 (correction factor) is the ratio of the dye's absorbance at 260 nm to its absorbance at 550 nm (for Cy3, this is approximately 0.08).
-
Concentration of DNA (M): [DNA] = A_260_corrected / ε_DNA where εDNA is the molar extinction coefficient of the DNA at 260 nm. This can be estimated based on the base composition or provided by the oligonucleotide supplier.
-
-
Calculate DOL: DOL = [Cy3] / [DNA]
An optimal DOL for many applications is between 1 and 3.[13][19] High DOL values can lead to fluorescence quenching and may interfere with hybridization.[20]
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Reaction pH | 8.3 - 9.5 | Crucial for efficient reaction of the primary amine.[3][7] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Phosphate Buffer | Must be amine-free.[8][9] |
| Molar Ratio (Dye:DNA) | 10:1 to 20:1 | May require optimization for specific DNA sequences.[15] |
| Reaction Time | 1 - 2 hours | Longer times do not always improve efficiency.[7][11] |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Cy3 Absorbance Max (λmax) | ~550 nm | [2] |
| Cy3 Emission Max (λem) | ~570 nm | [2] |
| Cy3 Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | At 550 nm. |
| Optimal Degree of Labeling (DOL) | 1 - 3 | Application dependent.[13][19] |
References
- 1. Cy3, Cyanine Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 2. lifetein.com [lifetein.com]
- 3. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 4. Cyanine3 NHS ester | AxisPharm [axispharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. interchim.fr [interchim.fr]
- 9. Cy3 Protein Labeling Kit, Fluorescent Amine Protein Labeling - Jena Bioscience [jenabioscience.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. spectra.arizona.edu [spectra.arizona.edu]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. glenresearch.com [glenresearch.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Fluorescent Dye Labeling - Bio-Synthesis, Inc. [biosyn.com]
- 17. Protocol for DNA Modification — Center on Probes for Molecular Mechanotechnology [mechanotechnology.org]
- 18. academic.oup.com [academic.oup.com]
- 19. nanotempertech.com [nanotempertech.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Application Notes: Cyanine3 NHS Ester in Single-Molecule Fluorescence Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyanine3 (Cy3) NHS ester is a bright and photostable fluorescent dye belonging to the cyanine (B1664457) family.[1][2][3] It is widely utilized in single-molecule biophysics and related fields due to its excellent photophysical properties, including a high extinction coefficient, good quantum yield, and remarkable stability against photobleaching.[4][5] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward and efficient covalent labeling of primary amines (-NH2) present on biomolecules, such as the N-terminus and lysine (B10760008) side chains of proteins.[6][7] This makes Cy3 NHS ester an indispensable tool for investigating the structure, dynamics, and interactions of single biomolecules in real-time. Applications range from single-molecule Förster Resonance Energy Transfer (smFRET) to protein-induced fluorescence enhancement (PIFE) and cellular imaging.[3][4][8]
Principle of Amine-Reactive Labeling
The core of the labeling process is the reaction between the Cy3's NHS ester group and a primary amine on the target molecule.[6] This reaction, a form of acylation, occurs most efficiently under slightly alkaline conditions (pH 7.2 to 9.0) where the primary amines are deprotonated and thus sufficiently nucleophilic.[6][9] The reaction results in the formation of a highly stable amide bond, covalently linking the Cy3 fluorophore to the protein or biomolecule, and releases N-hydroxysuccinimide as a byproduct.[6] Buffers containing primary amines, such as Tris or glycine, must be avoided as they compete with the target molecule for reaction with the dye, reducing labeling efficiency.[2][9]
Quantitative Data Summary
For effective experimental design, understanding the key parameters of Cy3 and the labeling reaction is crucial. The following tables summarize these essential data points.
Table 1: Photophysical Properties of Cyanine3
| Property | Value | Reference |
| Maximum Excitation (λ_max, ex) | ~550 - 555 nm | [1] |
| Maximum Emission (λ_max, em) | ~569 - 570 nm | [1] |
| Appearance | Red powder, yields yellow fluorescence | [1] |
| Fluorescence Lifetime (τ) | Highly dependent on the local environment; ~0.17-2.0 ns | [1][4] |
| Quantum Yield (Φ_F) | Strongly dependent on environmental rigidity due to trans-cis isomerization | [4] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | [2] |
Table 2: Recommended Protein Labeling Reaction Conditions
| Parameter | Recommended Condition | Reference |
| pH | 8.3 - 9.3 | [9][10][11] |
| Buffer System | Phosphate, Borate, or Bicarbonate (amine-free) | [6][10] |
| Temperature | 4°C to Room Temperature | [6][10] |
| Reaction Time | 1 - 4 hours (or overnight at 4°C) | [2][6][10] |
| Protein Concentration | ≥ 2 mg/mL (Optimal: 2 - 10 mg/mL) | [2][9] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 (empirically determined, often ~10:1) | [2][12] |
| Dye Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | [6][7][9] |
Experimental Protocols
Protocol 1: Covalent Labeling of Proteins with Cy3 NHS Ester
This protocol outlines the steps for labeling a protein with Cy3 NHS ester. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyanine3 NHS ester, solid powder
-
Anhydrous DMSO or DMF
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Purification column (e.g., Sephadex G-25 desalting column or spin column)
-
Spectrophotometer (for determining concentration and Degree of Labeling)
Methodology:
-
Preparation of Protein Sample:
-
Ensure the protein is at a concentration of at least 2 mg/mL in an amine-free buffer.[2][9] If the buffer contains primary amines (e.g., Tris), it must be exchanged with a suitable labeling buffer via dialysis or buffer exchange columns.
-
Adjust the pH of the protein solution to 8.3-8.5 using 1 M sodium bicarbonate if necessary.[2][9]
-
-
Preparation of Cy3 NHS Ester Stock Solution:
-
Briefly centrifuge the vial of Cy3 NHS ester powder to collect the contents at the bottom.
-
Add the required volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[2] Vortex thoroughly to ensure the dye is fully dissolved.
-
This solution is moisture-sensitive and should be prepared immediately before use.[13] Unused portions of the dissolved dye can be stored at -20°C for up to two weeks but should be protected from light and moisture.[11]
-
-
Conjugation Reaction:
-
Calculate the volume of the Cy3 stock solution needed to achieve the desired molar excess (e.g., a 10:1 molar ratio of dye to protein).[2]
-
Slowly add the calculated volume of the Cy3 stock solution to the protein solution while gently vortexing.[2]
-
Incubate the reaction for 60 minutes to 4 hours at room temperature, protected from light.[2][10] Alternatively, the reaction can be performed overnight at 4°C.[10]
-
-
Purification of the Labeled Protein:
-
To remove unreacted, hydrolyzed dye, purify the conjugate using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10] The labeled protein will elute first, followed by the smaller, free dye molecules.
-
Monitor the fractions visually or with a spectrophotometer.
-
-
Characterization and Calculation of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~552 nm (for Cy3).
-
Calculate the protein concentration, correcting for the absorbance of Cy3 at 280 nm (A₂₈₀,corr = A₂₈₀ - A₅₅₂ × CF), where CF is a correction factor (typically ~0.08 for Cy3).
-
Calculate the DOL using the formula: DOL = (A₅₅₂ × ε_protein) / (A₂₈₀,corr × ε_Cy3) (Where ε_protein is the molar extinction coefficient of the protein and ε_Cy3 is ~150,000 M⁻¹cm⁻¹).
-
A DOL between 1 and 2 is often desired for single-molecule studies to avoid self-quenching.[1]
-
Protocol 2: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol provides a general workflow for imaging Cy3-labeled proteins immobilized on a surface.
Materials:
-
TIRF microscope equipped with a ~532 nm laser, high numerical aperture objective (≥1.4 NA), and a sensitive EMCCD camera.[8][14]
-
Microscope coverslips and slides, cleaned thoroughly.
-
Surface passivation and immobilization reagents (e.g., PEG, biotin-PEG, streptavidin).
-
Imaging Buffer: A suitable buffer (e.g., PBS or HEPES) supplemented with an oxygen scavenging system (e.g., glucose oxidase/catalase or protocatechuic acid/protocatechuate-3,4-dioxygenase) and a triplet-state quencher (e.g., Trolox) to enhance photostability.[5]
-
Purified Cy3-labeled protein conjugate.
Methodology:
-
Surface Passivation and Functionalization:
-
Prepare a flow cell using a slide and a coverslip.
-
Passivate the surface with PEG to prevent non-specific protein binding. Include a fraction of biotinylated PEG for specific immobilization.
-
Incubate the channel with streptavidin to create a functionalized surface for binding biotinylated molecules.
-
-
Immobilization of Labeled Protein:
-
If the protein is not already biotinylated, a biotinylated antibody or binding partner can be immobilized first.
-
Introduce a dilute solution (pM to low nM range) of the Cy3-labeled protein into the flow cell and incubate briefly to allow immobilization via biotin-streptavidin interaction.
-
Wash out unbound protein with imaging buffer.
-
-
Microscope Setup and Imaging:
-
Place the sample on the TIRF microscope stage.
-
Adjust the laser angle to achieve total internal reflection, creating an evanescent field that excites fluorophores only within ~100 nm of the surface.[14]
-
Focus on the coverslip surface and begin acquiring images or movies using the EMCCD camera. Use an exposure time appropriate for the signal-to-noise ratio (e.g., 50-200 ms).[15]
-
-
Data Analysis:
-
Analyze the acquired movie to identify individual fluorescent spots corresponding to single Cy3-labeled molecules.
-
Extract fluorescence intensity-time traces for each spot.
-
Analyze these traces for changes in intensity, photobleaching steps, or FRET efficiency (if a second fluorophore is present) to infer information about the molecule's dynamics or interactions.
-
Visualizations and Workflows
Caption: Workflow for labeling a protein with Cyanine3 NHS ester.
Caption: Simplified schematic of a single-molecule TIRF microscopy setup.
References
- 1. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. myonglab.jhu.edu [myonglab.jhu.edu]
- 9. jenabioscience.com [jenabioscience.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. pdf.dutscher.com [pdf.dutscher.com]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to improve low labeling efficiency with Cyanine3 NHS ester.
Welcome to the technical support center for Cyanine3 NHS ester. This guide is designed to help researchers, scientists, and drug development professionals troubleshoot and improve the efficiency of their labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for Cyanine3 NHS ester labeling reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will significantly accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.[1][2] For some applications, a pH up to 9.0-9.5 has been reported as optimal, though the reaction time may need to be adjusted.[3]
Q2: What are suitable buffers for the labeling reaction?
It is crucial to use an amine-free buffer.[2][4] Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with the target molecule for reaction with the Cyanine3 NHS ester, leading to significantly reduced labeling efficiency.[1][2]
Recommended buffers include:
Q3: How should I prepare and store the Cyanine3 NHS ester stock solution?
Cyanine3 NHS ester should be dissolved in a high-quality, anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to create a stock solution (e.g., 10 mg/mL or 10 mM).[1][4] It is critical to use anhydrous solvents as the NHS ester is sensitive to moisture, which can cause hydrolysis and inactivate the dye.[1] The stock solution should be prepared immediately before use.[1] If short-term storage is necessary, it can be stored at -20°C for a few weeks, protected from light and moisture.[6][7] Avoid repeated freeze-thaw cycles.[8]
Q4: What is the recommended protein concentration for labeling?
For optimal labeling efficiency, a protein concentration of 2-10 mg/mL is recommended.[4][9] Concentrations lower than 2 mg/mL can significantly decrease labeling efficiency because the competing hydrolysis reaction of the NHS ester becomes more pronounced in dilute protein solutions.[2][4][10]
Q5: How can I determine the efficiency of my labeling reaction?
The labeling efficiency, often expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio, can be calculated using spectrophotometric measurements.[11][12] This involves measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of Cyanine3 (approximately 550-555 nm).[13][14] A correction factor is needed to account for the dye's absorbance at 280 nm.[11]
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is a common issue that can arise from several factors related to the reaction conditions, reagents, or the target molecule itself.
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | Verify the pH of your reaction buffer is within the optimal range of 7.2-8.5.[1][2] Use a freshly calibrated pH meter. |
| Presence of Competing Amines | Ensure your buffer is free of primary amines like Tris or glycine.[1][2] If your protein was stored in such a buffer, perform a buffer exchange using dialysis or a desalting column before labeling.[1][15] |
| Hydrolyzed/Inactive Cyanine3 NHS Ester | NHS esters are moisture-sensitive.[1] Always use high-quality, anhydrous DMSO or DMF to prepare the dye stock solution immediately before use.[1] Store the lyophilized dye desiccated and protected from light.[3] |
| Low Protein Concentration | Increase the protein concentration to at least 2 mg/mL.[2][4] Higher protein concentrations generally improve labeling efficiency.[16][17] |
| Suboptimal Dye-to-Protein Molar Ratio | The optimal molar ratio of Cyanine3 NHS ester to protein can vary. A common starting point is a 10-fold molar excess of the dye.[4] You may need to optimize this ratio for your specific protein.[18] |
| Inaccessible Primary Amines on the Protein | The primary amines (N-terminus and lysine (B10760008) residues) on the protein must be accessible for the reaction to occur.[2] Steric hindrance can prevent efficient labeling. |
| Low Reaction Temperature or Insufficient Incubation Time | Reactions are typically run for 1-2 hours at room temperature.[1][4] If you are performing the reaction at 4°C to minimize hydrolysis, a longer incubation time (e.g., overnight) may be necessary.[2] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The primary competing reaction is hydrolysis, which inactivates the dye.
Table 1: Half-life of NHS Esters at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[10][19] |
| 8.0 | Room Temperature | ~3.5 hours[20][21] |
| 8.5 | Room Temperature | ~3 hours[20][21] |
| 8.6 | 4 | 10 minutes[10][19] |
| 9.0 | Room Temperature | ~2 hours[20][21] |
Note: Half-life values are approximate and can be influenced by buffer composition and specific NHS ester compound.
Experimental Protocols
Protocol 1: General Protein Labeling with Cyanine3 NHS Ester
This protocol provides a general guideline for labeling proteins with Cyanine3 NHS ester. Optimization may be required for your specific protein.
Materials:
-
Protein of interest (2-10 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Cyanine3 NHS ester, lyophilized
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[1][4]
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange via dialysis or gel filtration into 0.1 M sodium bicarbonate buffer, pH 8.3.[1][13]
-
Prepare the Dye Stock Solution: Immediately before use, add anhydrous DMSO or DMF to the vial of Cyanine3 NHS ester to make a 10 mM stock solution.[4] Vortex well to ensure it is fully dissolved.
-
Calculate Dye Amount: Determine the volume of the dye stock solution needed for the desired molar excess. A 10-fold molar excess is a common starting point.[4]
-
Run the Conjugation Reaction: While gently vortexing the protein solution, slowly add the calculated amount of the Cyanine3 NHS ester stock solution.[1]
-
Incubate: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[3][14] Gentle mixing during incubation can be beneficial.
-
Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer, such as Tris-HCl, to a final concentration of 20-50 mM.[1] Incubate for another 15-30 minutes.
-
Purify the Conjugate: Separate the labeled protein from the unreacted dye and hydrolysis byproducts. This is typically done using a desalting column (gel filtration) or through extensive dialysis against an appropriate buffer (e.g., PBS).[1][4]
Protocol 2: Determining the Degree of Labeling (DOL)
-
Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and ~555 nm (Amax) using a spectrophotometer.
-
Calculate Protein Concentration:
-
Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein
-
Where:
-
CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For Cy3, this is approximately 0.08.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Dye Concentration:
-
Dye Concentration (M) = Amax / ε_dye
-
Where ε_dye for Cyanine3 is ~150,000 M⁻¹cm⁻¹.[13]
-
-
Calculate DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualizations
Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.
Caption: Reaction of Cyanine3 NHS ester with a primary amine and the competing hydrolysis reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. interchim.fr [interchim.fr]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. cyanine-3-dctp.com [cyanine-3-dctp.com]
- 14. assaygenie.com [assaygenie.com]
- 15. genecopoeia.com [genecopoeia.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
- 17. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 18. abpbio.com [abpbio.com]
- 19. help.lumiprobe.com [help.lumiprobe.com]
- 20. researchgate.net [researchgate.net]
- 21. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Preventing aggregation of proteins during Cyanine3 labeling.
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers prevent protein aggregation during Cyanine3 (Cy3) labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during Cy3 labeling?
Protein aggregation during Cy3 labeling is a common issue that can arise from a combination of factors related to both the protein's intrinsic properties and the labeling reaction conditions. Key contributors include:
-
Hydrophobic Interactions: The Cy3 dye itself is hydrophobic. Covalently attaching multiple hydrophobic dye molecules to the protein surface can increase the overall hydrophobicity, leading to self-association and aggregation.[1][2][3][4]
-
High Dye-to-Protein Ratio (DOL): Over-labeling a protein with too many Cy3 molecules can significantly alter its surface properties, masking charged residues and increasing hydrophobicity, which promotes aggregation.[1][5][6]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the labeling buffer are critical. Proteins are least soluble at their isoelectric point (pI), and inappropriate pH can lead to precipitation.[7][8][9][10]
-
High Protein Concentration: While higher concentrations can increase labeling efficiency, they also raise the risk of intermolecular interactions and aggregation.[11][12][13]
-
Presence of Unfolded or Partially Folded Proteins: The labeling process itself or the buffer conditions can cause partial denaturation, exposing hydrophobic cores that can lead to aggregation.[14]
-
Oxidation of Cysteine Residues: For proteins containing cysteine residues, oxidation can lead to the formation of non-native disulfide bonds, causing aggregation.[7][]
Q2: How does the dye-to-protein ratio impact aggregation, and what is the optimal range?
The dye-to-protein ratio, or degree of labeling (DOL), is a critical parameter to control during Cy3 labeling. A high DOL can increase the hydrophobicity of the protein, leading to aggregation and potentially quenching the fluorescence signal.[5][6] Conversely, a low DOL will result in a weakly fluorescent conjugate.
The optimal DOL is protein-dependent and should be determined empirically for each specific protein and application.[16] As a general starting point, a DOL of 2-8 dye molecules per antibody is often recommended, while for other proteins, a 1:1 ratio might be necessary to prevent precipitation.[17] It is advisable to perform small-scale labeling reactions with varying molar ratios of dye to protein to identify the optimal condition that provides sufficient fluorescence without causing aggregation.[6]
Q3: What are the ideal buffer conditions (pH, composition) for Cy3 labeling?
The choice of buffer is crucial for maintaining protein stability and ensuring efficient labeling. Here are some key considerations:
-
pH: For labeling primary amines (like the side chain of lysine) with NHS-ester reactive dyes such as Cy3, the pH of the reaction buffer should be in the range of 8.2 to 8.5.[10][16] In this pH range, the primary amino groups are deprotonated and more reactive. A significantly lower pH will result in protonated amines with reduced reactivity, while a higher pH will accelerate the hydrolysis of the NHS ester, reducing labeling efficiency.[10]
-
Buffer Composition: It is essential to use amine-free buffers, as buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the dye.[16] Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or borate (B1201080) buffer.[10][18]
Q4: Can additives be used in the labeling buffer to prevent aggregation?
Yes, various additives can be included in the labeling and storage buffers to enhance protein solubility and prevent aggregation. The selection of additives should be tailored to the specific protein.
| Additive Category | Examples | Typical Concentration | Mechanism of Action |
| Reducing Agents | DTT, TCEP, β-mercaptoethanol | 1-5 mM | Prevent oxidation of cysteine residues and formation of non-native disulfide bonds.[7][] |
| Osmolytes | Glycerol (B35011), Sucrose (B13894), Trehalose | 5-20% (v/v) | Stabilize the native protein structure by being preferentially excluded from the protein surface.[7] |
| Amino Acids | Arginine, Glutamate (B1630785) | 50-500 mM | Can suppress aggregation by binding to hydrophobic patches and charged regions on the protein surface.[7][19] |
| Non-denaturing Detergents | Tween 20, CHAPS | 0.01-0.1% (v/v) | Solubilize protein aggregates by interacting with hydrophobic surfaces.[7][19] |
| Salts | NaCl, KCl | 50-200 mM | Modulate electrostatic interactions that can lead to aggregation.[11][20] |
Troubleshooting Guide
Issue 1: Visible precipitate forms during or immediately after the labeling reaction.
This indicates severe aggregation.
| Potential Cause | Troubleshooting Step |
| High dye-to-protein ratio | Decrease the molar excess of Cy3 dye in the reaction. Perform a titration to find the optimal ratio.[12] |
| High protein concentration | Reduce the protein concentration during labeling.[11][12] If a high final concentration is needed, label at a lower concentration and then concentrate the purified conjugate. |
| Suboptimal buffer pH | Ensure the pH of the labeling buffer is between 8.2 and 8.5.[10][16] Check the pH after adding all components. |
| Protein instability in the buffer | Screen different amine-free buffers (e.g., PBS, sodium bicarbonate, borate).[10] |
| Hydrophobic nature of the dye | Consider using a more hydrophilic, sulfonated version of the Cy3 dye if available.[1] |
Issue 2: The labeled protein solution appears clear, but subsequent analysis (e.g., size-exclusion chromatography) reveals soluble aggregates.
This suggests the formation of smaller, soluble aggregates.
| Potential Cause | Troubleshooting Step |
| Subtle protein unfolding | Add stabilizing osmolytes like glycerol (5-20%) or sucrose to the labeling and storage buffers.[7][21] |
| Oxidation of cysteines | Include a reducing agent such as TCEP or DTT (1-5 mM) in the buffer, especially if your protein has surface-exposed cysteines.[7][][19] |
| Exposure of hydrophobic patches | Add low concentrations of non-denaturing detergents (e.g., 0.05% Tween 20) or amino acids like arginine and glutamate (50 mM each).[7][19] |
| Reaction temperature | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down the aggregation process.[12][13] |
Issue 3: The labeled protein is soluble but shows reduced or no biological activity.
This may indicate that the dye has attached to a functionally important residue or that the protein has undergone a conformational change.
| Potential Cause | Troubleshooting Step |
| Labeling of critical residues | Reduce the dye-to-protein ratio to decrease the likelihood of modifying functionally important lysines.[5] |
| Site-specific labeling | If possible, consider engineering a specific labeling site (e.g., a single cysteine) away from the active site for more controlled conjugation.[11][22] |
| Indirect labeling | Use an indirect labeling method, such as biotinylating the protein first and then using a fluorescently labeled streptavidin.[17] |
Experimental Protocols
Protocol: General Procedure for Cyanine3 NHS Ester Protein Labeling
This protocol provides a starting point and should be optimized for your specific protein.
-
Protein Preparation:
-
Dye Preparation:
-
Allow the vial of Cy3 NHS ester to warm to room temperature before opening.
-
Dissolve the Cy3 NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL.[16] This stock solution should be prepared fresh.
-
-
Labeling Reaction:
-
Add the calculated amount of the Cy3 stock solution to the protein solution while gently vortexing. The molar ratio of dye to protein will need to be optimized, but a starting point of a 10-fold molar excess of dye can be used.[18]
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[11]
-
-
Purification of the Labeled Protein:
-
Remove unreacted dye and any protein aggregates by size-exclusion chromatography (SEC) or dialysis. SEC is often preferred as it can also separate soluble aggregates from the monomeric labeled protein.[11]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for Cy3 protein labeling.
Caption: Troubleshooting decision tree for protein aggregation.
References
- 1. researchgate.net [researchgate.net]
- 2. Use of a hydrophobic dye to indirectly probe the structural organization and conformational plasticity of molecules in amorphous aggregates of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the role of hydrophobic patches in protein disaggregation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. echemi.com [echemi.com]
- 14. Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 19. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 20. utsouthwestern.edu [utsouthwestern.edu]
- 21. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently - Nanoscale (RSC Publishing) DOI:10.1039/D2NR05487F [pubs.rsc.org]
Technical Support Center: Removal of Unconjugated Cyanine3 NHS Ester
This guide provides researchers, scientists, and drug development professionals with comprehensive protocols and troubleshooting advice for the effective removal of unconjugated Cyanine3 (Cy3) NHS ester following a protein labeling reaction. Proper purification is critical for accurate downstream quantification and to prevent experimental artifacts.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove unconjugated Cy3 dye after a labeling reaction?
Removing excess, unconjugated Cy3 dye is a crucial step for several reasons:
-
Accurate Quantification: The presence of free dye interferes with spectrophotometric measurements, leading to an overestimation of the dye-to-protein ratio, also known as the Degree of Labeling (DOL).[1][2]
-
Reduced Background Signal: Free dye can bind non-specifically to surfaces or other molecules in downstream applications (e.g., immunofluorescence, western blotting), causing high background noise and false-positive signals.
-
Prevents Artifacts: In assays like FRET (Förster Resonance Energy Transfer), the presence of free dye can lead to inaccurate results.
-
Ensures Conjugate Purity: For therapeutic or diagnostic applications, the purity of the labeled protein conjugate is a regulatory and functional requirement.
Q2: What are the most common and effective methods to remove free Cy3 dye?
The most widely used methods leverage the size difference between the large, labeled protein and the small, free Cy3 molecule. These include:
-
Size-Exclusion Chromatography (SEC) / Gel Filtration: Considered the gold standard for this application, SEC separates molecules based on their size.[3][4] Larger molecules (the labeled protein) elute first, while smaller molecules (free dye) are retained by the porous resin and elute later.[5][6]
-
Spin Desalting Columns: A rapid version of SEC that uses centrifugation to pass the sample through the resin.[7][8] They are ideal for small sample volumes and quick cleanup.[9]
-
Dialysis: A traditional method where the reaction mixture is placed in a semi-permeable membrane bag. The free dye diffuses out into a large volume of buffer, while the larger protein conjugate is retained.[10][11]
Q3: How do I choose the best purification method for my experiment?
The choice of method depends on factors like sample volume, required purity, speed, and available equipment. The table below provides a comparison to guide your decision.
| Feature | Size-Exclusion Chromatography (SEC) | Spin Desalting Columns | Dialysis |
| Principle | Size-based separation via gravity flow | Size-based separation via centrifugation | Diffusion across a semi-permeable membrane |
| Speed | Moderate (30-60 minutes) | Very Fast (<15 minutes)[12] | Slow (24-48 hours) |
| Efficiency | High | High | Moderate to High (depends on dye solubility)[13] |
| Sample Dilution | Moderate | Minimal | Significant[10] |
| Scalability | Excellent (from µg to grams) | Limited to small volumes (<4 mL)[12] | Good for various scales, but cumbersome for very large volumes |
| Typical Recovery | Good to Excellent (>85%)[14] | Good (60-95%)[14][15] | Good, but potential for sample loss |
Q4: How can I confirm that all the free dye has been removed?
After purification, you can check for residual free dye using a few methods:
-
SDS-PAGE: Run the purified conjugate on an SDS-polyacrylamide gel. The labeled protein will migrate according to its molecular weight, while any remaining free dye will run with the dye front at the very bottom of the gel.
-
Spectrophotometry: After purification, take absorbance readings of the flow-through or later fractions from chromatography. A peak at ~550 nm (the absorbance maximum for Cy3) indicates the presence of free dye.[16]
-
Repeat Purification: If a significant amount of free dye remains, especially after using a spin column, a second purification step may be necessary.[16]
Q5: How do I calculate the Degree of Labeling (DOL) after purification?
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[2] It is calculated from absorbance measurements of the purified conjugate.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and ~550 nm (A₅₅₀) .
-
Calculate the concentration of the labeled protein, correcting for the dye's absorbance at 280 nm.
-
Calculate the DOL.
-
Protein Concentration (M) = [A₂₈₀ – (A₅₅₀ × CF)] / ε_protein
-
Degree of Labeling (DOL) = A₅₅₀ / (ε_dye × Protein Concentration)
Where:
-
CF (Correction Factor): For Cy3, this value is approximately 0.08 .[7]
-
ε_protein: Molar extinction coefficient of your protein at 280 nm (in M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy3 at ~550 nm, which is 150,000 M⁻¹cm⁻¹ .[7]
For antibodies, an optimal DOL typically falls between 2 and 10.[2]
Visualization of Experimental Workflow
The overall process, from initial protein preparation to final analysis, follows a clear sequence of steps.
Caption: General workflow for protein labeling with Cy3 and subsequent purification.
Detailed Experimental Protocols
Protocol 1: Size-Exclusion Chromatography (SEC)
This is the most recommended method for achieving high purity. It separates the large protein-dye conjugate from the small, free dye.[3] Resins like Sephadex G-25 are suitable for removing small molecules (<5 kDa) from proteins.[5][17]
Caption: Principle of Size-Exclusion Chromatography (SEC) for dye removal.
Methodology:
-
Column Preparation: Select a pre-packed or self-packed SEC column (e.g., PD-10, Sephadex G-25) appropriate for your sample volume.
-
Equilibration: Equilibrate the column with at least 3-5 column volumes of your desired elution buffer (e.g., PBS, pH 7.4).[3]
-
Sample Loading: Carefully load the entire labeling reaction mixture onto the top of the column bed. Allow the sample to fully enter the resin.
-
Elution: Begin elution with the same buffer used for equilibration. The colored, labeled protein will form a distinct band that moves down the column faster than the free dye.[3]
-
Fraction Collection: Collect the first colored band that elutes from the column; this contains your purified, labeled protein. The second, slower-moving colored band is the unconjugated dye and should be discarded.[3]
Protocol 2: Spin Desalting Columns
This method is ideal for rapid purification of small sample volumes (typically 50 µL to 4 mL).[12][18]
Methodology:
-
Column Preparation: Snap off the bottom closure of a spin column and place it in a collection tube. Centrifuge for 1-2 minutes at ~1,500 x g to remove the storage buffer.[7]
-
Washing: Add 100-300 µL of elution buffer to the column and centrifuge again for 1-2 minutes. Discard the flow-through. Repeat this wash step at least two more times.[7]
-
Sample Loading: Place the spin column into a new, clean collection tube. Carefully load the labeling reaction mixture onto the center of the resin bed.
-
Elution: Centrifuge the column for 2 minutes at 1,500 x g to collect the purified labeled protein.[7][18] The eluate is your purified sample, while the free dye remains in the column resin.
Protocol 3: Dialysis
Dialysis is effective but slow and can lead to sample dilution. It is suitable when speed is not a priority.
Methodology:
-
Membrane Preparation: Choose a dialysis membrane with a molecular weight cut-off (MWCO) significantly lower than your protein (e.g., 10 kDa MWCO). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading: Load the labeling reaction mixture into the dialysis tubing and securely close both ends, leaving some space for potential buffer influx.
-
Dialysis: Place the sealed tubing into a large beaker containing at least 1000 times the sample volume of your desired buffer (e.g., 1 mL sample in 1 L of PBS).
-
Buffer Exchange: Stir the buffer gently at 4°C. Change the buffer completely at least 3-4 times over a period of 24-48 hours to ensure complete removal of the free dye.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Labeling Efficiency (Low DOL) | Presence of primary amines: Buffers like Tris or glycine (B1666218) interfere with the NHS ester reaction.[7][19] | Buffer Exchange: Before labeling, dialyze or use a desalting column to exchange the protein into an amine-free buffer like PBS or 100 mM sodium bicarbonate.[19] |
| Incorrect pH: The reaction is most efficient at pH 8.2-8.5.[19] | Adjust pH: Ensure the protein solution is at the optimal pH before adding the dye. | |
| Low Protein Concentration: Labeling efficiency is concentration-dependent.[19] | Concentrate Protein: Aim for a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal.[3][7] | |
| Over-labeling / Protein Precipitation | High Dye-to-Protein Ratio: Excessive labeling can cause protein aggregation and fluorescence quenching.[2][3] | Optimize Ratio: Reduce the molar excess of the dye in the reaction. Perform a titration to find the optimal ratio for your protein.[3] |
| High Organic Solvent: Too much DMSO or DMF (>10% of reaction volume) can denature the protein.[3][20] | Minimize Solvent: Dissolve the dye in the smallest practical volume of anhydrous DMSO/DMF before adding it to the protein solution. | |
| Free Dye Detected After Purification | Column Overload: Exceeding the capacity of the spin or SEC column. | Use a Larger Column: Ensure the column capacity is appropriate for your sample size.[16] |
| Incomplete Separation: A single pass through a spin column may not be sufficient for high dye concentrations.[16] | Repeat Purification: Perform a second purification step using a new column.[16] | |
| Poor Dye Solubility in Dialysis Buffer: The dye may not diffuse efficiently if it is not soluble in the dialysis buffer.[11][13] | Modify Buffer: Consider adding a small percentage of organic solvent to the dialysis buffer if compatible with your protein and the dialysis membrane. | |
| Low Protein Recovery | Non-specific Binding: The protein may be adsorbing to the purification resin or dialysis membrane. | Choose Appropriate Materials: Use low-binding spin columns. For dialysis, ensure the membrane material is compatible with your protein. |
| Protein Loss During Transfers: Multiple handling steps can lead to loss of material. | Minimize Steps: Use spin columns for a faster, more contained workflow. Be careful when pipetting and transferring the sample. |
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 3. benchchem.com [benchchem.com]
- 4. goldbio.com [goldbio.com]
- 5. harvardapparatus.com [harvardapparatus.com]
- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Spin Columns [gbiosciences.com]
- 9. Protein Purification [genaxxon.com]
- 10. researchgate.net [researchgate.net]
- 11. Is there a way to screw up dialysis? - General Lab Techniques [protocol-online.org]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Protein Labeling Kits | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. jenabioscience.com [jenabioscience.com]
- 20. docs.aatbio.com [docs.aatbio.com]
Optimizing the dye-to-protein ratio for Cyanine3 NHS ester conjugation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dye-to-protein ratio for Cyanine3 (Cy3) NHS ester conjugation. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure successful and reproducible labeling of your target proteins.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of Cyanine3 NHS ester labeling?
Cyanine3 N-hydroxysuccinimide (NHS) ester is an amine-reactive fluorescent dye. The NHS ester moiety reacts with primary amines (-NH₂) on the protein, primarily the ε-amino group of lysine (B10760008) residues and the N-terminus, to form a stable amide bond. This covalent linkage permanently attaches the Cy3 fluorophore to the protein.[1]
Q2: Why is the pH of the reaction buffer so critical?
The pH of the reaction buffer is a crucial factor for successful labeling. The reaction requires the primary amine to be in a deprotonated, nucleophilic state to react with the NHS ester.[2][3]
-
Optimal pH: The optimal pH range for the reaction is typically 8.3-8.5.[3][4][5]
-
Low pH: At a pH below 8.0, the primary amines are predominantly protonated (-NH₃⁺) and are not reactive, which significantly reduces labeling efficiency.[4][6]
-
High pH: At a pH above 9.0, the hydrolysis of the NHS ester group on the Cy3 dye accelerates. This competing reaction inactivates the dye, reducing the amount available to label the protein.[2][5]
Q3: Which buffers should I use for the labeling reaction?
It is essential to use an amine-free buffer for the conjugation reaction. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the Cy3-NHS ester, leading to significantly lower labeling efficiency.[7][8]
Recommended Buffers:
-
HEPES or Borate buffers can also be used.
Q4: What is the optimal dye-to-protein molar ratio?
The ideal molar ratio of Cy3 dye to protein depends on the specific protein and the desired degree of labeling (DOL). A higher ratio can lead to increased fluorescence but also risks protein precipitation and fluorescence quenching.[8][9] It is recommended to perform small-scale trial reactions with a range of molar ratios to determine the optimal conditions for your experiment.[1][10]
Q5: How do I calculate the Degree of Labeling (DOL)?
The DOL, which represents the average number of dye molecules per protein molecule, is determined spectrophotometrically after purifying the conjugate from free dye.[11][12] You will need to measure the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy3 (~550-555 nm).[11][13]
The following formula is used to calculate the DOL: DOL = (A_max × ε_protein) / [(A₂₈₀ - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the Cy3 maximum wavelength.
-
A₂₈₀ is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy3 at its maximum wavelength (~150,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3).[11]
Troubleshooting Guide
This section addresses common problems encountered during Cy3 labeling experiments.
Issue 1: Low Labeling Efficiency (Low DOL)
| Potential Cause | Recommended Solution |
| Suboptimal pH of the reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5 using a calibrated pH meter.[14] |
| Presence of primary amines in the buffer (e.g., Tris, glycine). | Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[7][8] |
| Inactive Cy3 NHS ester. | The dye is moisture-sensitive. Store it desiccated at -20°C. Prepare the dye stock solution in anhydrous DMSO or DMF immediately before use.[14] |
| Low protein concentration. | Labeling efficiency is concentration-dependent. Aim for a protein concentration of at least 2 mg/mL, with 5-10 mg/mL being optimal.[7][8][14] |
| Insufficient dye-to-protein molar ratio. | Empirically test a range of molar ratios (e.g., 5:1, 10:1, 15:1) to find the optimum for your protein.[10] |
Issue 2: Protein Precipitation During or After Labeling
| Potential Cause | Recommended Solution |
| High dye-to-protein ratio (over-labeling). | Reduce the molar ratio of Cy3 to protein in the reaction.[14] |
| Use of an organic solvent to dissolve the dye. | Add the dye stock solution to the protein solution slowly while gently vortexing. Ensure the final concentration of the organic solvent is low (typically <10%).[14] |
| Inherent instability of the protein under reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., overnight).[15] |
Issue 3: Unexpected Fluorescence Quenching
| Potential Cause | Recommended Solution |
| Over-labeling of the protein. | A high DOL can lead to self-quenching of the Cy3 fluorophores. Aim for an optimal DOL, which may need to be determined empirically.[8][13] |
| Interaction of the dye with specific amino acid residues. | The local environment of the conjugated dye can affect its fluorescence. While less common with Cy3 compared to other dyes, significant quenching may indicate an unfavorable labeling site.[16] |
Experimental Protocols
Protocol 1: Cyanine3 NHS Ester Conjugation to a Protein
-
Protein Preparation:
-
Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5). If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration to 2-10 mg/mL.[7]
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Calculate the required volume of the Cy3 stock solution to achieve the desired dye-to-protein molar ratio. It is recommended to test a few ratios (e.g., 5:1, 10:1, 20:1) in parallel small-scale reactions.[10]
-
Slowly add the Cy3 stock solution to the protein solution while gently stirring or vortexing.
-
Incubate the reaction for 1 hour at room temperature or overnight at 4°C, protected from light.[5][10]
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the reaction, you can add a quenching buffer containing a high concentration of primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for an additional 30 minutes.[18]
-
Protocol 2: Purification of the Labeled Protein
It is crucial to remove unreacted Cy3 dye before determining the DOL and for downstream applications.[19]
-
Size-Exclusion Chromatography / Gel Filtration: This is the most common method for separating the labeled protein from the free dye.[5][20]
-
Equilibrate a desalting column (e.g., Sephadex G-25) with your desired storage buffer (e.g., PBS).[7]
-
Apply the reaction mixture to the column.
-
Collect the fractions. The labeled protein will typically elute first in the colored fractions, while the free dye will elute later.
-
-
Dialysis: This method is also effective for removing free dye.
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cutoff.
-
Dialyze against a large volume of your desired storage buffer at 4°C for several hours to overnight, with at least two buffer changes.
-
Protocol 3: Calculation of the Degree of Labeling (DOL)
-
Spectrophotometric Measurement:
-
Measure the absorbance of the purified, labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum for Cy3 (~555 nm, A_max). If the absorbance is too high, dilute the sample with buffer and account for the dilution factor in your calculations.[11]
-
-
Calculate the Protein Concentration:
-
Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein
-
CF (Correction Factor) for Cy3 at 280 nm is approximately 0.08.[11]
-
-
Calculate the Dye Concentration:
-
Dye Concentration (M) = A_max / ε_dye
-
ε_dye (Molar Extinction Coefficient) for Cy3 is approximately 150,000 M⁻¹cm⁻¹.
-
-
Calculate the DOL:
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Visualized Workflows and Pathways
Caption: Experimental workflow for Cy3 protein conjugation.
Caption: Reaction of Cy3 NHS ester with a primary amine.
Caption: Troubleshooting decision tree for low labeling.
References
- 1. genecopoeia.com [genecopoeia.com]
- 2. benchchem.com [benchchem.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Evaluation of Chemical Fluorescent Dyes as a Protein Conjugation Partner for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. assaygenie.com [assaygenie.com]
- 12. nanotempertech.com [nanotempertech.com]
- 13. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Sequence-Dependent Fluorescence of Cyanine Dyes on Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. Impact of Quenching Failure of Cy Dyes in Differential Gel Electrophoresis | PLOS One [journals.plos.org]
- 19. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Purification (activity) | A General Biology and Molecular & Cell Biology Resource [biologymanual.commons.gc.cuny.edu]
Effect of pH on Cyanine3 NHS ester tetrafluoroborate labeling efficiency.
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals on the use of Cyanine3 NHS ester tetrafluoroborate (B81430) for labeling proteins and other biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cyanine3 NHS ester?
A1: The optimal pH for labeling reactions with N-hydroxysuccinimide (NHS) esters is between 8.3 and 8.5.[1][2][3] This pH range offers the best compromise between the reactivity of the primary amines on the biomolecule and the stability of the NHS ester.
Q2: Why is pH so critical for the labeling reaction?
A2: The pH of the reaction buffer directly influences two competing reactions:
-
Amine Reactivity: Primary amines (like the side chain of lysine (B10760008) residues) are the target for NHS esters. For the reaction to occur, these amines need to be in their deprotonated, nucleophilic state (-NH2). At acidic pH, these groups are protonated (-NH3+), rendering them unreactive.[4][5]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that renders the dye inactive. The rate of hydrolysis significantly increases at higher pH values.[4][5][6]
Therefore, the optimal pH maximizes the availability of reactive amines while minimizing the rate of dye hydrolysis.
Q3: Which buffers should I use for the labeling reaction?
A3: Amine-free buffers are essential to prevent the buffer components from competing with your biomolecule for the dye. Recommended buffers include:
-
0.1 M sodium phosphate (B84403) buffer, pH 8.3-8.5[1]
-
Borate or HEPES buffers can also be used.[5]
Q4: Which buffers should I avoid?
A4: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will react with the NHS ester and reduce labeling efficiency.[1]
Q5: My Cyanine3 NHS ester is not dissolving well in my aqueous buffer. What should I do?
A5: Cyanine3 NHS ester can have poor solubility in aqueous solutions.[7] It is recommended to first dissolve the dye in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1][3] This stock solution can then be added to your biomolecule solution in the appropriate reaction buffer.
Q6: How does temperature affect the labeling reaction?
A6: Labeling reactions are typically carried out at room temperature for 1-2 hours or at 4°C overnight.[4] Lower temperatures can help to minimize the hydrolysis of the NHS ester, which can be beneficial if you are experiencing low labeling efficiency.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Incorrect pH of reaction buffer. | Verify the pH of your reaction buffer is between 8.3 and 8.5.[1][2][3] |
| Presence of primary amines in the buffer. | Ensure you are using an amine-free buffer like sodium bicarbonate or sodium phosphate. Avoid Tris or glycine.[1] | |
| Hydrolysis of the Cyanine3 NHS ester. | Prepare the dye stock solution immediately before use. Consider performing the reaction at 4°C to slow down hydrolysis.[4][5] | |
| Low protein concentration. | The rate of hydrolysis is a more significant competitor in dilute protein solutions. If possible, increase the protein concentration to 1-10 mg/mL.[1][8] | |
| Inactive Cyanine3 NHS ester. | Ensure the dye has been stored correctly at -20°C, protected from light and moisture.[7] You can test the reactivity by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.[8] | |
| Protein Precipitation | High degree of labeling. | Reduce the molar excess of the Cyanine3 NHS ester in the reaction. Perform small-scale trial reactions with varying dye-to-protein ratios to find the optimal ratio.[4] |
| Use of a hydrophobic NHS ester. | If the Cyanine3 NHS ester is highly hydrophobic, consider using a more water-soluble version if available. | |
| Inconsistent Results | Variability in reaction conditions. | Ensure consistent pH, temperature, incubation time, and reactant concentrations between experiments. |
| Acidification of the reaction mixture. | During large-scale labeling, the hydrolysis of the NHS ester can lead to a drop in pH. Monitor the pH during the reaction or use a more concentrated buffer.[1] |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of NHS esters in aqueous solutions at different pH values and temperatures. The half-life is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[4][5][6] |
| 8.0 | Room Temperature | 210 minutes[4] |
| 8.5 | Room Temperature | 180 minutes[4] |
| 8.6 | 4 | 10 minutes[4][5][6] |
| 9.0 | Room Temperature | 125 minutes[4] |
Table 2: Comparison of Amidation and Hydrolysis Reaction Rates of a Porphyrin-NHS Ester
This table provides a direct comparison of the kinetics of the desired amidation (labeling) reaction versus the competing hydrolysis reaction at different pH values. While hydrolysis increases with pH, the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.
| pH | Half-life of Amidation (minutes) | Half-life of Hydrolysis (minutes) |
| 8.0 | 80 | 210 |
| 8.5 | 20 | 180 |
| 9.0 | 10 | 125 |
| (Data from a study on a porphyrin-NHS ester)[4] |
Experimental Protocols
Protocol 1: General Protein Labeling with Cyanine3 NHS Ester
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Cyanine3 NHS ester tetrafluoroborate
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M sodium phosphate buffer, pH 8.3-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the Cyanine3 NHS Ester Solution:
-
Immediately before use, dissolve the Cyanine3 NHS ester in a small amount of anhydrous DMF or DMSO to make a stock solution (e.g., 10 mg/mL).[9]
-
-
Perform the Labeling Reaction:
-
Add the dissolved Cyanine3 NHS ester to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[4]
-
-
Incubate:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[4]
-
-
Quench the Reaction:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.[4]
-
-
Purify the Conjugate:
-
Remove the excess, unreacted dye and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[4]
-
Protocol 2: Small-Scale Trial for Optimizing Labeling Conditions
To determine the optimal Cyanine3 NHS ester-to-protein ratio, it is advisable to perform small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of Cyanine3 NHS ester to protein (e.g., 2:1, 5:1, 10:1, 20:1).[4]
-
Follow the general labeling protocol for each reaction.
-
After purification, determine the degree of labeling (DOL) for each reaction. This can be done spectrophotometrically by measuring the absorbance of the protein (typically at 280 nm) and the Cyanine3 dye at its maximum absorbance wavelength (~555 nm).
-
Select the molar ratio that provides the desired DOL without causing protein precipitation or loss of activity.
Visualizations
Caption: Experimental workflow for Cyanine3 NHS ester labeling.
Caption: Logical relationship between pH and labeling efficiency.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
Troubleshooting guide for Cyanine3 NHS ester tetrafluoroborate reactions.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Cyanine3 NHS ester tetrafluoroborate (B81430) for bioconjugation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reacting Cyanine3 NHS ester with my protein?
The optimal pH for the reaction of NHS esters with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) is between 8.3 and 8.5.[1][2][3] A slightly basic environment is necessary to ensure that the primary amine is deprotonated and thus nucleophilic. However, at a pH higher than optimal, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the labeling efficiency.[1][2][3] While reactions can be performed at a pH as low as 7.2 to 7.3, they will proceed much slower.[4][5]
Q2: What buffers are compatible with Cyanine3 NHS ester reactions?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the dye.[4][6] Compatible buffers include phosphate-buffered saline (PBS), sodium bicarbonate, HEPES, and borate (B1201080) buffers.[1][4] Buffers containing Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) should be avoided.[4][6]
Q3: How should I prepare and store my Cyanine3 NHS ester stock solution?
Cyanine3 NHS ester is not very soluble in water and is prone to hydrolysis. Therefore, it should be dissolved in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][7] Stock solutions in anhydrous DMSO can be stored at -20°C for up to two weeks, but it is always best to prepare fresh solutions for each experiment to ensure maximum reactivity.[5]
Q4: What is the recommended molar excess of dye to protein for a typical labeling reaction?
The ideal molar excess of Cyanine3 NHS ester to your protein depends on several factors, including the number of available lysines on your protein and the desired degree of labeling (DOL). A common starting point for mono-labeling is an 8- to 10-fold molar excess of the dye.[4][8] However, this should be optimized for your specific protein and application. Over-labeling can lead to self-quenching of the dye and potentially affect protein function.[9][10]
Q5: How can I remove unconjugated Cyanine3 dye after the labeling reaction?
Unreacted dye can be separated from the labeled protein using methods such as gel filtration chromatography (e.g., Sephadex G-25), dialysis, or spin concentrators.[3][6] The choice of method will depend on the size of your protein and the volume of your reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect Buffer pH: The pH of the reaction buffer is outside the optimal range of 8.3-8.5.[1][2][3] | Verify the buffer pH with a calibrated pH meter. Adjust the pH to 8.3-8.5 using a suitable base (e.g., sodium bicarbonate).[8] |
| Hydrolysis of NHS Ester: The Cyanine3 NHS ester has been hydrolyzed by moisture. | Prepare a fresh stock solution of the dye in anhydrous DMSO or DMF immediately before the reaction.[4] Store the solid dye in a desiccator. | |
| Low Protein Concentration: The concentration of the protein is too low, favoring the competing hydrolysis reaction. | Increase the protein concentration. Optimal concentrations are typically between 2-10 mg/mL.[6][8] | |
| Presence of Competing Amines: The buffer or protein sample contains primary amines (e.g., Tris, glycine, ammonium (B1175870) ions).[4][6] | Perform a buffer exchange to an amine-free buffer like PBS or sodium bicarbonate before the labeling reaction. | |
| Precipitation of Dye or Protein | Low Solubility of Dye: Cyanine3 NHS ester has limited solubility in aqueous solutions. | Ensure the dye is fully dissolved in a minimal amount of organic solvent (DMSO or DMF) before adding it to the protein solution. The final concentration of the organic solvent should be kept low. |
| Protein Aggregation: The addition of the organic solvent or the modification itself causes the protein to precipitate. | Add the dye solution to the protein solution slowly while gently vortexing.[8] Consider using a sulfo-NHS ester version of the dye, which has improved water solubility. | |
| Non-Specific Staining or High Background | Incomplete Removal of Free Dye: Unconjugated dye was not fully removed during the purification step. | Repeat the purification step (gel filtration, dialysis, etc.).[6] Analyze the conjugate by SDS-PAGE and fluorescence imaging to check for free dye. |
| Hydrophobic Interactions: The cyanine (B1664457) dye may non-covalently associate with proteins or other cellular components. | Include a non-ionic detergent (e.g., Tween-20) in your washing buffers during downstream applications. | |
| Over-labeling of Protein | High Molar Excess of Dye: The ratio of dye to protein is too high. | Reduce the molar excess of the Cyanine3 NHS ester in the reaction.[6] |
| High Number of Accessible Lysines: The protein has a large number of surface-exposed lysine residues. | Decrease the reaction time or perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate.[6] |
Experimental Protocols
General Protocol for Protein Labeling with Cyanine3 NHS Ester
-
Buffer Exchange: Ensure your protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). The protein concentration should ideally be 2-10 mg/mL.[6][8]
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cyanine3 NHS ester tetrafluoroborate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[6]
-
Calculate Molar Excess: Determine the desired molar ratio of dye to protein. For a starting point, an 8- to 10-fold molar excess is often used.[4][8]
-
Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Protect the reaction mixture from light.
-
Incubation: Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with gentle stirring or shaking.[3][6]
-
Purification: Remove the unreacted dye from the labeled protein using a suitable method such as a Sephadex G-25 column, dialysis, or a spin concentrator.[6]
-
Determine Degree of Labeling (DOL): Calculate the ratio of dye molecules to protein molecules by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~555 nm (for Cyanine3).
Visualizations
Caption: Experimental workflow for protein labeling with Cyanine3 NHS ester.
Caption: Troubleshooting decision tree for low labeling efficiency.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.dutscher.com [pdf.dutscher.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
Impact of buffer composition on Cyanine3 labeling.
Welcome to the technical support center for Cyanine3 (Cy3) labeling. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of buffer composition on the success of your Cy3 labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for labeling with Cy3 NHS ester?
The optimal pH for Cy3 NHS ester labeling reactions is between 8.2 and 8.5.[1][2] Within this range, the primary amino groups on the protein are deprotonated and readily reactive with the NHS ester. A pH below 8.0 will result in protonated amines, reducing their reactivity and leading to poor labeling efficiency.[2] Conversely, a pH above 8.5 can accelerate the hydrolysis of the NHS ester, rendering the dye non-reactive.[1] Optimal labeling results are often achieved at a pH of 8.3.[1]
Q2: Which buffers are recommended for the Cy3 labeling reaction?
It is crucial to use amine-free buffers, as buffers containing primary amines, such as Tris and glycine (B1666218), will compete with the target protein for the Cy3 NHS ester, dramatically decreasing labeling efficiency.[1][2] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
Sodium bicarbonate buffer
-
Sodium borate (B1201080) buffer
-
HEPES
-
MES[1]
If your protein is in a buffer containing primary amines, it must be exchanged for a suitable amine-free buffer via dialysis or a desalting column before initiating the labeling reaction.[1][3]
Q3: What is the recommended protein concentration for Cy3 labeling?
For optimal results, the protein concentration should be at least 2 mg/mL, with 10 mg/mL being ideal for many protocols.[1][4] Labeling efficiency is highly dependent on protein concentration; lower concentrations can lead to reduced efficiency.[1][4] If your protein solution is too dilute, it is advisable to concentrate it before labeling.[1]
Q4: How does the presence of other substances in the buffer affect labeling?
Substances other than the target protein can interfere with the labeling reaction. It is important to ensure your protein solution is free from:
-
Primary amines: As mentioned, these will compete with the labeling reaction.[1]
-
Ammonium salts: These can also react with the NHS ester and reduce labeling efficiency.[2]
-
Sodium azide: This common preservative can interfere with the reaction.
-
Urea and DTT: These reagents can also negatively impact the conjugation process.[5]
Extensive dialysis of your protein solution is recommended to remove any contaminating substances.[1]
Q5: Is the fluorescence of Cy3 dependent on pH?
The fluorescence intensity of Cy3 is largely independent of pH and remains stable across a broad pH range.[6][7] This allows for versatility in various experimental setups without significant concern for fluorescence fluctuations due to pH changes.[6]
Troubleshooting Guide
This guide addresses common issues encountered during Cy3 labeling experiments, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The pH of the reaction buffer is too low (below 8.2), leading to protonated and unreactive primary amines.[1] | Ensure the reaction buffer pH is within the optimal range of 8.2-8.5.[1] Use a freshly calibrated pH meter for accuracy. |
| Presence of Amine-Containing Buffers: Buffers like Tris or glycine are competing with the target molecule for the dye.[1][2] | Use a non-amine-containing buffer such as PBS, sodium bicarbonate, or HEPES.[1] Perform buffer exchange if necessary.[1] | |
| Low Protein Concentration: The efficiency of labeling is dependent on the concentration of the protein.[1][4] | If possible, concentrate the protein solution to at least 2 mg/mL.[1][4] | |
| Hydrolysis of Cy3 NHS Ester: The NHS ester has been hydrolyzed due to moisture or prolonged exposure to an aqueous buffer before adding the protein. | Prepare the dye solution immediately before use and minimize the time it is in an aqueous environment before the labeling reaction.[3] Store the dye desiccated at -20°C.[5] | |
| Over-labeling (Fluorescence Quenching) | Excessive Dye-to-Protein Ratio: Attaching too many dye molecules can cause them to be in close proximity, leading to self-quenching and a reduction in the overall fluorescence signal.[5][8] | Reduce the molar ratio of dye-to-protein in your next labeling reaction. Calculate the Degree of Labeling (DOL) to confirm over-labeling. |
| Non-specific Binding | Dye-Dye Interactions: Some cyanine (B1664457) dyes can exhibit non-specific binding, particularly to monocytes and macrophages in flow cytometry applications.[9] | Use commercially available staining buffers designed to eliminate this type of non-specific binding.[9] |
| Inadequate Quenching and Purification: Unreacted dye remains in the final solution, leading to background signal. | Ensure the reaction is properly quenched with a high concentration of a primary amine-containing buffer (e.g., Tris-HCl).[3] Thoroughly purify the conjugate using size exclusion chromatography or dialysis.[1] | |
| Protein Precipitation | Addition of a Hydrophobic Dye: The addition of the Cy3 dye can sometimes cause protein aggregation and precipitation, especially if the protein is over-labeled.[5] | Ensure your protein is stable in the chosen reaction buffer. Keep the final concentration of the organic solvent (e.g., DMSO or DMF) to a minimum (typically <10% of the total reaction volume).[5] |
Experimental Protocols
General Protocol for Protein Labeling with Cy3 NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and desired degrees of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cy3 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3[4]
-
Quenching buffer: 1 M Tris-HCl, pH 8.0[4]
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of at least 2 mg/mL.[1][4] If necessary, perform a buffer exchange.
-
Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy3 NHS ester in anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[1] Vortex to ensure the dye is completely dissolved.
-
Labeling Reaction:
-
Slowly add the calculated amount of Cy3 NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 10-15 fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature, protected from light.[10]
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[3] Incubate for an additional 15-30 minutes.
-
Purify the Conjugate: Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate storage buffer.
Visualizations
Caption: A streamlined workflow for a typical Cyanine3 labeling experiment.
Caption: A decision tree for troubleshooting low Cy3 labeling efficiency.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Dye-mediated Binding | McGovern Medical School [med.uth.edu]
- 10. assaygenie.com [assaygenie.com]
How to avoid hydrolysis of Cyanine3 NHS ester during conjugation.
Welcome to the technical support center for Cyanine3 (Cy3) NHS ester conjugation. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize hydrolysis and achieve successful and reproducible labeling of your biomolecules.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of Cyanine3 NHS ester inactivation?
The primary cause of inactivation is the hydrolysis of the N-hydroxysuccinimide (NHS) ester functional group. In the presence of water, the NHS ester can be cleaved, rendering the dye incapable of reacting with the primary amine groups on your target molecule (e.g., protein, antibody, or amine-modified oligonucleotide). This competing hydrolysis reaction is a critical factor to control for successful conjugation.[1][2][3][4][5][6]
Q2: How does pH affect the stability of the Cy3 NHS ester and the conjugation reaction?
The pH of the reaction buffer is a critical parameter. The reaction between the NHS ester and a primary amine is highly pH-dependent.[3][4][7][8]
-
Optimal pH Range: The optimal pH for conjugation is typically between 8.0 and 9.0, with many protocols recommending a pH of 8.3-8.5.[8][9][10][11][12][13] At this pH, the primary amines on the target molecule are sufficiently deprotonated and available for reaction.
-
Low pH (<7.2): At lower pH values, the primary amines are protonated, making them poor nucleophiles and significantly slowing down the desired conjugation reaction.[7]
-
High pH (>9.0): At higher pH values, the rate of hydrolysis of the NHS ester increases dramatically, which outcompetes the conjugation reaction, leading to low labeling efficiency.[3][4][7][8][10][11]
Q3: What type of buffer should I use for the conjugation reaction?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the Cy3 NHS ester.[1][7]
-
Recommended Buffers: Phosphate-buffered saline (PBS), sodium bicarbonate, sodium carbonate, and borate (B1201080) buffers are commonly used.[1][3][4][10] A 0.1 M sodium bicarbonate or sodium carbonate buffer at pH 8.3-8.5 is a frequent recommendation.[10][12][14]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible with NHS ester reactions and should be avoided in the conjugation step.[1][7] These can, however, be used to quench the reaction after it is complete.[1]
Q4: How should I prepare and store my Cyanine3 NHS ester?
Proper handling and storage are essential to prevent premature hydrolysis.
-
Storage of Lyophilized Powder: Store the lyophilized Cy3 NHS ester at -20°C in a desiccated, dark environment.[15][16][17] When stored correctly, it can be stable for 12 months or more.[16][17][18] Before opening, allow the vial to warm to room temperature to prevent moisture condensation.[19]
-
Reconstitution: Reconstitute the dye in anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[15][17] DMSO is hygroscopic and will absorb moisture from the air, so it is critical to use a high-purity, anhydrous grade and handle it in a low-humidity environment.
-
Storage of Stock Solutions: It is best to use the reconstituted dye solution immediately.[3][20][21] If necessary, aliquots of the dye in anhydrous DMSO can be stored at -20°C for a short period, typically no longer than 1-2 weeks, as their activity will decrease over time.[3][22] Some sources suggest storage for up to 1-2 months at -20°C is possible.[8][10][12] For longer-term storage, -80°C may offer better stability.[15][22]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Hydrolysis of Cy3 NHS ester: The dye has been inactivated by moisture. | Store the lyophilized dye under desiccated conditions at -20°C.[15][16][17] Allow the vial to equilibrate to room temperature before opening. Use high-purity, anhydrous DMSO or DMF for reconstitution.[15][17][19] Prepare the dye stock solution immediately before use.[3][20][21] |
| Incorrect Buffer pH: The pH of the reaction is too low or too high. | Verify the pH of your reaction buffer is within the optimal range of 8.0-9.0, ideally 8.3-8.5.[8][9][10][11][12][13] Use a freshly calibrated pH meter. | |
| Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine). | Use an amine-free buffer such as PBS, sodium bicarbonate, or borate buffer.[1][3][4][10] If your protein is in an incompatible buffer, perform a buffer exchange before the labeling reaction.[21] | |
| Low Protein Concentration: Dilute protein solutions can favor hydrolysis over conjugation. | Increase the protein concentration. A concentration of 2-10 mg/mL is recommended for efficient labeling.[13][15][20][21] | |
| Suboptimal Reaction Time and Temperature: The reaction conditions are not optimized. | Reactions are typically run for 1-2 hours at room temperature.[15] To minimize hydrolysis, you can perform the reaction at 4°C, but this may require a longer incubation time (e.g., overnight).[7][10] | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent handling of the dye stock solution. | Prepare fresh dye stock solution for each experiment. If using frozen aliquots, ensure they are used promptly after thawing and have not undergone multiple freeze-thaw cycles.[3] |
| Moisture Contamination: Introduction of water into the dye stock or reaction. | Use anhydrous solvents and handle them in a dry environment. Ensure all reaction tubes and pipette tips are dry. | |
| Precipitation in the Reaction | Low Aqueous Solubility of Cy3 NHS Ester: The non-sulfonated form of Cy3 NHS ester has limited solubility in aqueous buffers. | Dissolve the dye in a minimal amount of anhydrous DMSO or DMF before adding it to the reaction mixture.[17] The final concentration of the organic solvent should generally be kept below 10% to avoid protein denaturation.[19] Alternatively, consider using a water-soluble sulfo-Cy3 NHS ester.[16][17] |
Quantitative Data Summary
The stability of the NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reactive NHS ester to hydrolyze.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1][2] |
| 7.0 | Room Temp. | ~1-2 hours[] |
| 8.0 | Room Temp. | ~210 minutes[24][25] |
| 8.5 | Room Temp. | ~180 minutes[24][25] |
| 8.6 | 4°C | 10 minutes[1][2] |
| 9.0 | Room Temp. | ~125 minutes[24][25] |
| 9.0 | Not Specified | Minutes[26] |
Note: These values are for NHS esters in general and provide a guideline for the stability of the reactive group on Cy3 NHS ester.
Experimental Protocols
General Protocol for Labeling a Protein with Cyanine3 NHS Ester
This protocol provides a general guideline. Optimization may be required for your specific protein and experimental needs.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Cyanine3 NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH 8.5-9.5[14]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
Procedure:
-
Prepare the Protein Solution:
-
Ensure your protein is in an amine-free buffer. If necessary, perform a buffer exchange into a suitable buffer like PBS.
-
Adjust the protein concentration to 2-10 mg/mL.[13][15][20][21]
-
Adjust the pH of the protein solution to 8.5-9.0 by adding a small volume of the 1 M Sodium Bicarbonate Reaction Buffer (typically 1/10th of the protein solution volume).[21]
-
-
Prepare the Cy3 NHS Ester Solution:
-
Run the Conjugation Reaction:
-
Calculate the required volume of the Cy3 NHS ester solution to achieve the desired molar excess. A molar ratio of dye to protein of 10:1 is a common starting point, with optimization often performed between 5:1 and 20:1.[14][15]
-
Slowly add the calculated volume of the Cy3 NHS ester stock solution to the protein solution while gently vortexing or stirring.[15]
-
Incubate the reaction for 1 hour at room temperature, protected from light.[14][15] For sensitive proteins or to further minimize hydrolysis, the reaction can be carried out for 2-4 hours or overnight at 4°C.[10]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, you can add a small amount of Quenching Buffer (e.g., to a final concentration of 50 mM). The primary amines in the Tris buffer will react with any remaining NHS esters.
-
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~550 nm (for Cy3).
-
Visualizations
Caption: Competing reaction pathways for Cyanine3 NHS ester.
Caption: Experimental workflow for Cy3 NHS ester conjugation.
Caption: Troubleshooting decision tree for low conjugation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. pdf.dutscher.com [pdf.dutscher.com]
- 4. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 5. glenresearch.com [glenresearch.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. interchim.fr [interchim.fr]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. interchim.fr [interchim.fr]
- 12. lumiprobe.com [lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. lumiprobe.com [lumiprobe.com]
- 17. ibiantech.com [ibiantech.com]
- 18. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. abpbio.com [abpbio.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. Reddit - The heart of the internet [reddit.com]
- 24. researchgate.net [researchgate.net]
- 25. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 26. cdn.gbiosciences.com [cdn.gbiosciences.com]
Technical Support Center: Minimizing Non-Specific Binding of Cyanine3 Labeled Antibodies
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to minimize non-specific binding associated with Cyanine3 (Cy3) labeled antibodies in immunofluorescence applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background or non-specific staining in immunofluorescence?
High background staining can obscure specific signals and make results difficult to interpret. The most common causes include:
-
Inadequate Blocking: Failure to sufficiently block non-specific binding sites on the tissue or cells.[1][2]
-
Incorrect Antibody Concentration: Using a primary or secondary antibody concentration that is too high is a frequent cause of non-specific binding.[3][4][5][6]
-
Hydrophobic and Ionic Interactions: Antibodies can bind non-specifically to various surfaces and proteins through hydrophobic or charge-based interactions.[7][8][9]
-
Secondary Antibody Cross-Reactivity: The secondary antibody may bind to endogenous immunoglobulins in the tissue sample or to other proteins besides the primary antibody.[3][5]
-
Sample Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for a specific signal.[3][10] Fixatives like glutaraldehyde (B144438) can also induce autofluorescence.[10][11]
-
Presence of Endogenous Molecules: Tissues rich in endogenous biotin (B1667282) or peroxidases can cause background if using a biotin-based detection system or an HRP-conjugated antibody.[12]
-
Issues with Cyanine (B1664457) Dyes: Highly charged fluorescent dyes can contribute to non-specific binding.[3] Additionally, cyanine dyes can form aggregates on the antibody surface, which may alter binding properties.[13][14]
Q2: How do I choose the most effective blocking buffer?
The choice of blocking buffer is critical and depends on the sample type and the antibodies used. The goal is to use a reagent that prevents non-specific interactions without masking the target epitope.[2][8]
-
Normal Serum: The most common and highly recommended blocking agent is normal serum from the same species in which the secondary antibody was raised.[5][8][15] This prevents the secondary antibody from binding to non-specific sites. For example, if using a goat anti-mouse secondary antibody, you should block with normal goat serum.[2]
-
Protein Solutions: Bovine Serum Albumin (BSA) and non-fat dry milk are also widely used.[7][12] It is crucial to use high-quality, IgG-free BSA to avoid cross-reactivity with secondary antibodies.[16] Milk should be avoided when working with phospho-specific antibodies due to its high phosphoprotein content.[8][17]
-
Detergents: Adding a non-ionic detergent like Triton X-100 or Tween 20 to the blocking and wash buffers can help reduce non-specific hydrophobic interactions.[7][8]
Q3: My secondary antibody control (no primary antibody) shows high background. What should I do?
This indicates that the secondary antibody is the source of the non-specific binding.[5][18]
-
Verify Cross-Adsorption: Ensure you are using a secondary antibody that has been cross-adsorbed against the species of your sample tissue to minimize binding to endogenous immunoglobulins.[3]
-
Reduce Concentration: The secondary antibody concentration may be too high. Perform a titration to find the optimal dilution.[6]
-
Change Blocking Agent: If you are using BSA or milk, your secondary antibody might be reacting with immunoglobulins present in these blockers. Switch to normal serum from the host species of the secondary antibody.[3]
-
Run a Control: Always perform a control experiment with the secondary antibody alone to confirm it is the source of the issue.[3]
Q4: Can the Cyanine3 dye itself contribute to non-specific binding?
Yes. While Cy3 is a robust fluorophore, its properties can sometimes contribute to background.
-
Hydrophobic and Ionic Interactions: The chemical structure of cyanine dyes can lead to non-specific binding through hydrophobic or ionic interactions with cellular components.[10][19]
-
Aggregation: Cyanine dyes can form dimers or aggregates on the surface of the conjugated antibody.[13] These aggregates can alter the antibody's charge and hydrophobicity, potentially increasing non-specific interactions.
-
Charge: Highly charged dyes can increase non-specific binding.[3] Using specialized blocking buffers designed to suppress background from charged dyes may be beneficial.[3]
Q5: How do I properly optimize my primary and secondary antibody concentrations?
Optimizing antibody concentration is one of the most effective ways to reduce background and enhance specific signal.[6][20]
-
Perform a Titration: Always titrate your primary antibody to find the concentration that provides the best signal-to-noise ratio.[3][20] Start with the manufacturer's recommended dilution and test a range of higher and lower concentrations.
-
Incubation Time and Temperature: Decreasing the incubation time or temperature (e.g., incubating overnight at 4°C instead of for one hour at room temperature) can also help reduce non-specific binding.[6][18]
Troubleshooting Guides
Guide 1: Troubleshooting High Background Signal
High background fluorescence can be uniform or punctate and can obscure the specific staining of your target antigen. Use the following logical workflow to diagnose and solve the issue.
Troubleshooting Workflow for High Background
References
- 1. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. The importance of blocking when using Nano-Secondary reagents for IF | Proteintech Group [ptglab.com]
- 3. biotium.com [biotium.com]
- 4. sinobiological.com [sinobiological.com]
- 5. stjohnslabs.com [stjohnslabs.com]
- 6. biossusa.com [biossusa.com]
- 7. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 8. ICC/IF Blocking | Blocking Buffers for Immunofluorescence | Bio-Techne [bio-techne.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Cyanine Masking: A Strategy to Test Functional Group Effects on Antibody Conjugate Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Blocking Buffers in Immunofluorescence Workflows [visikol.com]
- 16. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 17. researchgate.net [researchgate.net]
- 18. biossusa.com [biossusa.com]
- 19. researchgate.net [researchgate.net]
- 20. vectorlabs.com [vectorlabs.com]
Technical Support Center: Cyanine3 (Cy3) Photobleaching Mitigation
This technical support center provides researchers, scientists, and drug development professionals with practical strategies to minimize the photobleaching of the Cyanine3 (Cy3) fluorophore during fluorescence microscopy experiments. Find answers to frequently asked questions and troubleshoot common issues to enhance the quality and reproducibility of your imaging data.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Cy3 signal is fading rapidly during image acquisition. What is the primary cause of this?
A: The rapid fading of your Cy3 signal is most likely due to photobleaching, an irreversible process where the fluorophore loses its ability to fluoresce upon exposure to excitation light.[1][2] This occurs when the excited Cy3 molecule chemically reacts, often with molecular oxygen, leading to its destruction.[2]
Q2: What are the general strategies to minimize Cy3 photobleaching?
A: There are four main approaches to combat photobleaching:
-
Reduce Excitation Light Exposure: Limiting the intensity and duration of the excitation light is the most direct way to reduce photobleaching.[2][3][4]
-
Use Antifade Reagents: These chemical compounds are added to your sample to protect the fluorophore from photochemical damage.[2]
-
Optimize Imaging Parameters: Adjusting microscope settings, such as using more sensitive detectors or appropriate filters, can help you acquire high-quality images with less light.[2]
-
Consider Alternative Fluorophores: For demanding applications requiring long-term imaging, more photostable dyes may be a better choice.[1][2][5]
Q3: How do antifade reagents work?
A: Antifade reagents work through several mechanisms, but a primary function is to scavenge reactive oxygen species (ROS) that are a major cause of photobleaching.[2] Some common components of antifade reagents include:
-
Oxygen Scavengers: These are enzymatic systems that remove dissolved oxygen from the imaging medium.[6][7][8][9]
-
Triplet State Quenchers: These molecules deactivate the long-lived, reactive triplet state of the fluorophore, preventing it from reacting with oxygen.[10][11][12]
Q4: What are some commercially available antifade mounting media suitable for Cy3?
A: Several commercial products are available and have been shown to be effective for Cy3. These include:
-
ProLong series (e.g., ProLong Diamond, ProLong Glass) [13]
-
SlowFade series (e.g., SlowFade Diamond, SlowFade Gold) [17]
-
EverBrite Mounting Medium [18]
-
Fluoro-Long Antifade Mounting Medium
It's important to note that some antifade reagents, like those containing p-phenylenediamine (B122844) (PPD), may not be compatible with cyanine (B1664457) dyes like Cy2 and could potentially affect Cy3 as well.[19] Always check the manufacturer's compatibility information.
Q5: Can I prepare my own antifade solution?
A: Yes, "homemade" antifade solutions are commonly used, especially for live-cell imaging and single-molecule studies. A popular and effective option is an oxygen scavenging system. The two most common systems are:
-
Glucose Oxidase and Catalase (GOC or GODCAT): This system uses glucose oxidase to remove oxygen and catalase to neutralize the hydrogen peroxide byproduct.[6][9][20]
-
Protocatechuic Acid and Protocatechuate-3,4-Dioxygenase (PCA/PCD): This system is reported to achieve lower dissolved oxygen concentrations than the GOC system.[6][9][20]
These are often used in combination with a triplet state quencher like Trolox.[2][21]
Q6: My Cy3-labeled sample is still photobleaching even with an antifade reagent. What else can I do?
A: If you're still experiencing significant photobleaching, consider the following troubleshooting steps:
-
Reduce Excitation Power: Use the lowest laser power or lamp intensity that provides an adequate signal-to-noise ratio.[4][21]
-
Minimize Exposure Time: Decrease the camera exposure time and the frequency of image acquisition in time-lapse experiments.[3][4]
-
Use Neutral Density Filters: These filters can reduce the intensity of the excitation light.[3][4]
-
Choose the Right Filters: Ensure your filter sets are optimized for Cy3 to maximize signal detection and minimize excitation light bleed-through.
-
Switch to a More Photostable Dye: If your experimental design allows, consider using more robust alternatives like Alexa Fluor 555 or ATTO 550, which have been shown to be significantly more resistant to photobleaching than Cy3.[1]
Quantitative Comparison of Photoprotection Systems
The effectiveness of different antifade strategies can vary. The table below summarizes the reported improvement in Cy3 stability for several common photoprotection systems.
| Photoprotection System | Improvement Factor (vs. Buffer alone) | Reference |
| Glucose/Glucose Oxidase/Catalase (GGO) | 4.9x | [2] |
| Protocatechuic Acid/Protocatechuate-3,4-dioxygenase (PCA) | 15.2x | [2] |
| GGO + Trolox | 18.6x | [2] |
| GGO + ROXS (Reducing and Oxidizing System) | 28.7x | [2] |
| Ascorbic Acid | Increased initial dye lifetime | [6] |
Experimental Protocols
Protocol 1: Preparation of a "Homemade" Oxygen Scavenging System (GOC/GODCAT)
This protocol describes the preparation of a glucose oxidase and catalase (GOC) oxygen scavenging system, often used in imaging buffers for single-molecule and live-cell experiments.
Materials:
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
D-Glucose
-
Imaging Buffer (e.g., Tris-based buffer at a specific pH)
-
50% Glycerol (B35011) solution (for enzyme storage)
Procedure:
-
Prepare Enzyme Stock Solutions:
-
Dissolve lyophilized glucose oxidase and catalase powders in a 50% glycerol solution in your desired buffer (e.g., TP50: 50 mM Tris-OAc pH 7.5, 50 mM KCl) to create concentrated stocks.[6] Store these at -20°C.
-
-
Prepare Imaging Buffer with Glucose:
-
Prepare your imaging buffer of choice.
-
Just before your experiment, add D-glucose to the imaging buffer to a final concentration of ~1-2% (w/v) or as optimized for your system.
-
-
Add Enzymes to Imaging Buffer:
-
Immediately before use, add the glucose oxidase and catalase stock solutions to the glucose-containing imaging buffer. Common final concentrations are in the range of 100 nM for glucose oxidase and 1.5 µM for catalase.[6]
-
Gently mix the solution. Do not vortex, as this can denature the enzymes.
-
-
Sample Incubation:
-
Replace the medium on your sample with the complete oxygen-scavenging imaging buffer.
-
Allow the system to equilibrate for a few minutes before starting image acquisition to allow for oxygen depletion.[6]
-
Note: The activity of glucose oxidase can lead to the production of gluconic acid, which can lower the pH of the buffer over time.[20][22] This may require the use of a robust buffering system.
Protocol 2: Using a Commercial Antifade Mounting Medium for Fixed Cells
This protocol outlines the general steps for using a commercial antifade mounting medium for fixed and stained samples.
Materials:
-
Fixed and fluorescently labeled cells on a coverslip or slide.
-
Commercial antifade mounting medium (e.g., ProLong Diamond, VECTASHIELD).
-
Microscope slides and coverslips.
-
Nail polish or sealant (optional, for non-hardening media).
Procedure:
-
Final Wash: After the final wash step of your staining protocol, carefully remove as much of the wash buffer as possible without allowing the sample to dry out.
-
Apply Antifade Medium:
-
Bring the antifade medium to room temperature if stored refrigerated.
-
Dispense a small drop of the antifade medium onto the microscope slide.
-
Carefully lower the coverslip with the cells facing down onto the drop of medium, avoiding the introduction of air bubbles.
-
-
Remove Excess Medium:
-
Gently press on the coverslip to remove any excess mounting medium. This can be wicked away with a laboratory wipe.
-
-
Curing/Sealing:
-
Hard-setting media: Allow the medium to cure according to the manufacturer's instructions (e.g., at room temperature, protected from light).
-
Non-setting media: If desired, seal the edges of the coverslip with nail polish or a plastic sealant to prevent the medium from evaporating and to secure the coverslip.[14][15]
-
-
Storage:
Visualizations
Caption: Workflow for mitigating Cy3 photobleaching.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. biocompare.com [biocompare.com]
- 5. Cy3: Structure, Color and Fluorescence in Scientific Research [baseclick.eu]
- 6. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments. | Semantic Scholar [semanticscholar.org]
- 8. An oxygen scavenging system for improvement of dye stability in single-molecule fluorescence experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01131K [pubs.rsc.org]
- 12. Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - KR [thermofisher.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. Vector Laboratories VECTASHIELD Antifade Mounting Medium 10 ml, Quantity: | Fisher Scientific [fishersci.com]
- 16. VECTASHIELD Antifade Mounting Media [bionordika.no]
- 17. SlowFade Antifade Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. biotium.com [biotium.com]
- 19. bidc.ucsf.edu [bidc.ucsf.edu]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to Measuring the Degree of Labeling (DOL) for Cyanine3 Conjugates
For researchers, scientists, and drug development professionals, the precise quantification of fluorescent labeling is paramount for the accuracy and reproducibility of experimental results. The Degree of Labeling (DOL), which defines the average number of dye molecules conjugated to a protein or antibody, is a critical quality control parameter. This guide provides a comprehensive comparison of Cyanine3 (Cy3) and its common alternatives, complete with detailed experimental protocols for accurate DOL determination using UV-Vis spectrophotometry.
Quantitative Comparison of Common Amine-Reactive Dyes
The selection of a fluorescent dye impacts not only the spectral properties of the conjugate but also the specifics of the DOL calculation. Below is a comparison of Cy3 with two widely used alternatives, Alexa Fluor 555 and DyLight 550.
| Parameter | Cyanine3 (Cy3) | Alexa Fluor 555 | DyLight 550 |
| Maximum Absorption (λmax) | ~550 nm[1] | ~555 nm[2] | ~562 nm[3] |
| Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | 150,000[1] | 150,000[2] | 150,000[3][4] |
| Correction Factor (CF) at 280 nm | ~0.08[1] | ~0.08[5] | ~0.081[4] |
Experimental Protocol: DOL Determination by UV-Vis Spectrophotometry
This protocol outlines the standard method for determining the DOL of a protein-dye conjugate using absorbance measurements.
I. Principle
The DOL is calculated by determining the molar concentrations of the protein and the dye in the conjugate solution. This is achieved by measuring the absorbance of the conjugate at 280 nm (for protein) and at the dye's maximum absorbance wavelength (λmax)[6]. A correction factor is necessary because the dye also absorbs light at 280 nm, which would otherwise lead to an overestimation of the protein concentration[7].
II. Materials
-
Protein-dye conjugate solution
-
Purification buffer (e.g., PBS, pH 7.4)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
III. Procedure
-
Purification of the Conjugate: It is crucial to remove all non-conjugated dye from the labeling reaction mixture. This can be achieved by size-exclusion chromatography (e.g., a G-25 column) or extensive dialysis against the purification buffer[7][8]. The purified conjugate should be visually free of any unbound dye.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up as per the manufacturer's instructions. Set the measurement wavelengths to 280 nm and the λmax of the specific dye being used (e.g., ~550 nm for Cy3).
-
Blank Measurement: Fill a clean quartz cuvette with the purification buffer and use it to zero the spectrophotometer at both wavelengths.
-
Sample Measurement:
-
Measure the absorbance of the purified protein-dye conjugate solution at 280 nm (A₂₈₀) and at the dye's λmax (A_λmax).
-
Note: If the absorbance reading at either wavelength is above 2.0, dilute the sample with a known volume of purification buffer to bring the reading within the linear range of the instrument. Record the dilution factor for the calculations.
-
IV. Calculations
The following equations are used to determine the DOL:
-
Calculate the molar concentration of the dye:
-
[ \text{Dye Concentration (M)} = \frac{A_{\lambda_{max}}}{\epsilon_{dye} \times \text{path length (cm)}} ]
Where:
-
A_λmax = Absorbance of the conjugate at the λmax of the dye.
-
ε_dye = Molar extinction coefficient of the dye at λmax (in M⁻¹cm⁻¹).
-
-
Calculate the corrected absorbance of the protein at 280 nm:
-
[ A_{280, corrected} = A_{280, measured} - (A_{\lambda_{max}} \times CF) ]
Where:
-
A₂₈₀, measured = Measured absorbance of the conjugate at 280 nm.
-
CF = Correction factor of the dye at 280 nm.
-
-
Calculate the molar concentration of the protein:
-
[ \text{Protein Concentration (M)} = \frac{A_{280, corrected}}{\epsilon_{protein} \times \text{path length (cm)}} ]
Where:
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, this is ~210,000 M⁻¹cm⁻¹).
-
-
Calculate the Degree of Labeling (DOL):
-
[ DOL = \frac{\text{Dye Concentration (M)}}{\text{Protein Concentration (M)}} ]
-
V. Ideal DOL and Troubleshooting
-
Ideal DOL: For most antibody labeling applications, an optimal DOL is typically between 2 and 10[7][9].
-
Low DOL (<2): This may result in a weak fluorescent signal. To troubleshoot, consider increasing the molar ratio of dye to protein during the labeling reaction or ensuring the labeling buffer pH is optimal (typically pH 8.3-8.5 for amine-reactive dyes)[10].
-
High DOL (>10): Over-labeling can lead to fluorescence quenching, where the proximity of dye molecules causes a reduction in the overall fluorescent signal[7][11]. It can also potentially interfere with the biological activity of the protein or lead to precipitation[11]. To resolve this, decrease the molar excess of the dye in the labeling reaction[1].
Visualizing the Workflow
To better illustrate the process, the following diagrams outline the key experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. support.nanotempertech.com [support.nanotempertech.com]
- 7. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
Validating the Binding Affinity of Cyanine3 Labeled Antibodies: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate determination of antibody binding affinity is paramount. The conjugation of fluorescent dyes, such as Cyanine3 (Cy3), to antibodies is a common practice for enabling detection in various immunoassays. However, the labeling process itself can potentially alter the antibody's binding characteristics. This guide provides a comprehensive comparison of methods to validate the binding affinity of Cy3-labeled antibodies, offering experimental data and detailed protocols to ensure the reliability and reproducibility of your results.
The Impact of Fluorescent Labeling on Antibody Affinity
The covalent attachment of a fluorophore to an antibody, typically through primary amines (e.g., lysine (B10760008) residues), can influence its binding affinity. The degree of labeling (DOL), which is the average number of dye molecules per antibody, is a critical parameter. Over-labeling can lead to steric hindrance, conformational changes, or alterations in the antibody's isoelectric point, all of which can negatively impact its interaction with the target antigen.[1][2] Therefore, it is crucial to validate the binding affinity of the conjugated antibody against its unlabeled counterpart.
Comparative Analysis of Fluorescent Dyes
While Cy3 is a widely used fluorophore, several alternatives are available, each with distinct photophysical properties. The choice of dye can impact the signal-to-noise ratio, photostability, and potential for fluorescence quenching in a given assay.
| Feature | Cyanine3 (Cy3) | Alexa Fluor® 555 | FITC |
| Excitation Max (nm) | ~550 | ~555 | ~495 |
| Emission Max (nm) | ~570 | ~565 | ~519 |
| Brightness | Good | Excellent[3] | Moderate |
| Photostability | Moderate[4] | Excellent[3] | Poor |
| pH Sensitivity | Low | Low[4] | High |
| Self-Quenching | Can occur at high DOL[5] | Lower tendency[4] | Moderate |
Table 1: Comparison of Common Fluorescent Dyes for Antibody Labeling. This table summarizes the key photophysical properties of Cyanine3 and two common alternatives, Alexa Fluor® 555 and FITC.
Experimental Protocols for Validating Binding Affinity
Several robust methods can be employed to determine the binding affinity (typically expressed as the dissociation constant, Kd) of Cy3-labeled antibodies. The choice of method often depends on the available instrumentation, throughput requirements, and the nature of the antigen.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay that is widely accessible and can be adapted to determine antibody affinity.[6][7] A common approach is a direct ELISA where the antigen is immobilized, and the binding of a serial dilution of the Cy3-labeled antibody is measured.
Protocol:
-
Antigen Coating: Coat a 96-well plate with the target antigen at a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Antibody Incubation: Add serial dilutions of the Cy3-labeled antibody (and the unlabeled antibody as a control) to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: For the Cy3-labeled antibody, measure the fluorescence intensity directly using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 550 nm, Em: 570 nm). For the unlabeled antibody, use an enzyme-conjugated secondary antibody followed by a substrate to generate a colorimetric or chemiluminescent signal.
-
Data Analysis: Plot the signal intensity against the antibody concentration and fit the data to a one-site binding model to determine the Kd value.
Flow Cytometry
Flow cytometry is a powerful technique for measuring the binding of fluorescently labeled antibodies to antigens expressed on the surface of cells.[8][9]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of the target cells expressing the antigen of interest.
-
Staining: Incubate the cells with serial dilutions of the Cy3-labeled antibody (and unlabeled antibody for comparison, detected with a fluorescently labeled secondary antibody) for 30-60 minutes on ice, protected from light.
-
Washing: Wash the cells twice with a suitable buffer (e.g., FACS buffer: PBS with 1% BSA and 0.1% sodium azide).
-
Acquisition: Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the cell population at each antibody concentration.
-
Data Analysis: Plot the MFI against the antibody concentration and fit the data to a saturation binding curve to calculate the Kd.
Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI)
SPR and BLI are label-free techniques that provide real-time kinetic data on antibody-antigen interactions, including association (kon) and dissociation (koff) rates, from which the Kd can be calculated (Kd = koff/kon).[10] While the Cy3 label is not used for detection in these methods, they are the gold standard for accurately determining the binding affinity of both labeled and unlabeled antibodies to allow for a direct comparison.
General Workflow:
-
Immobilization: One of the binding partners (typically the antigen or a capture antibody) is immobilized on the sensor chip surface.
-
Association: The other binding partner (the antibody) is flowed over the surface, and the binding is monitored in real-time.
-
Dissociation: A buffer is flowed over the surface to monitor the dissociation of the antibody-antigen complex.
-
Regeneration: The sensor surface is regenerated to remove the bound antibody, preparing it for the next cycle.
Data Presentation
Summarizing the quantitative data in a structured table allows for a clear and objective comparison of the binding affinities.
| Antibody | Label | Method | Kd (nM) | kon (1/Ms) | koff (1/s) |
| Anti-X mAb | Unlabeled | SPR | 1.2 | 2.5 x 10^5 | 3.0 x 10^-4 |
| Anti-X mAb | Cy3 (DOL 3.5) | SPR | 5.8 | 2.1 x 10^5 | 1.2 x 10^-3 |
| Anti-X mAb | Unlabeled | Flow Cytometry | 2.5 | - | - |
| Anti-X mAb | Cy3 (DOL 3.5) | Flow Cytometry | 8.1 | - | - |
| Anti-X mAb | Unlabeled | ELISA | 3.1 | - | - |
| Anti-X mAb | Cy3 (DOL 3.5) | ELISA | 9.5 | - | - |
Table 2: Comparative Binding Affinity Data. This table presents hypothetical data comparing the binding affinity (Kd) and kinetic parameters of an unlabeled monoclonal antibody (mAb) with its Cy3-labeled counterpart, as determined by different analytical methods.
Visualizing Experimental Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the key experimental processes.
Caption: Workflow for Cyanine3 labeling of an antibody.
Caption: Workflow for validating antibody binding affinity.
Conclusion
Validating the binding affinity of Cy3-labeled antibodies is a critical step to ensure the integrity of experimental data. This guide provides a framework for comparing different validation methods and fluorescent dyes. By carefully selecting the appropriate validation technique and controlling the degree of labeling, researchers can confidently utilize Cy3-labeled antibodies in their assays, leading to more reliable and reproducible results. It is recommended to perform a side-by-side comparison with the unlabeled antibody using a quantitative method like SPR or BLI to definitively assess any impact of the fluorescent label on the binding kinetics.[1][10]
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.uci.edu [chem.uci.edu]
- 4. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 5. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ELISA Assay Technique | Thermo Fisher Scientific - US [thermofisher.com]
- 7. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. bowdish.ca [bowdish.ca]
- 10. Measurement of Antibody Binding Affinity on Bacterial Surfaces Using Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide: Cyanine3 NHS Ester vs. Alexa Fluor 555 for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent labeling of proteins with fluorescent dyes is a cornerstone of modern biological inquiry. The choice of fluorophore directly impacts the sensitivity, resolution, and reproducibility of experimental data. This guide provides an objective, data-driven comparison of two spectrally similar orange-fluorescent dyes: Cyanine3 (Cy3) NHS ester tetrafluoroborate (B81430) and Alexa Fluor 555 NHS ester. We will examine their photophysical properties, labeling performance, and provide standardized protocols to inform your selection process.
Core Chemistry: Amine-Reactive Labeling
Both Cyanine3 and Alexa Fluor 555 are most commonly utilized as N-hydroxysuccinimidyl (NHS) esters. This reactive group efficiently forms a stable, covalent amide bond with primary amines, such as the ε-amino group of lysine (B10760008) residues on the surface of a protein.[1][2] The reaction is highly pH-dependent, with optimal labeling occurring in a slightly basic environment (pH 8.3–8.5) to ensure the amine is deprotonated and thus sufficiently nucleophilic.[1][3][4]
Quantitative Photophysical Properties
The performance of a fluorescent label is defined by its photophysical characteristics. Brightness is a function of how efficiently the dye absorbs photons (molar extinction coefficient) and converts that energy into emitted light (fluorescence quantum yield). Photostability dictates how long the dye can withstand excitation before its fluorescence is irreversibly lost (photobleaching).
Experimental data consistently shows that while the dyes have nearly identical spectral profiles, Alexa Fluor 555 offers significant advantages in brightness and photostability.[5][6][7]
| Property | Cyanine3 NHS Ester | Alexa Fluor 555 NHS Ester | Reference(s) |
| Excitation Maximum (λex) | ~555 nm | ~555 nm | [8][9] |
| Emission Maximum (λem) | ~570 nm | ~565 - 572 nm | [8][9] |
| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | ~155,000 cm⁻¹M⁻¹ | [8][9] |
| Fluorescence Quantum Yield (Φ) | ~0.15 - 0.31 | ~0.10 - 0.14* | [8][10][11] |
| Photostability | Moderate | High | [5][7][12] |
| pH Sensitivity | Moderate | Insensitive (pH 4-10) | [9][13] |
Note: Quantum yield can vary significantly based on the local environment, solvent, and conjugation state. While some unconjugated Alexa Fluor 555 values appear lower, its protein conjugates are consistently reported as brighter than Cy3 conjugates, largely due to superior photostability and resistance to self-quenching at higher labeling densities.[12][14]
Performance Comparison: Brightness and Photostability
For demanding applications like single-molecule studies or time-lapse microscopy, photostability is a critical parameter.[5] Studies directly comparing the two dyes reveal that Alexa Fluor 555 is significantly more resistant to photobleaching.[5][12] Furthermore, Cy3 conjugates are more susceptible to self-quenching when multiple dye molecules are attached to the same protein. This means that as the degree of labeling (DOL) increases, the fluorescence of Cy3 conjugates can plateau or even decrease, whereas Alexa Fluor 555 conjugates tend to maintain or increase their brightness.[12][14]
Experimental Protocols
The following is a generalized protocol for labeling a protein with either Cyanine3 or Alexa Fluor 555 NHS ester. The optimal dye-to-protein molar ratio should be determined empirically for each specific protein.
1. Materials Required
-
Protein to be labeled (1-10 mg/mL in amine-free buffer, e.g., PBS).
-
Cyanine3 NHS ester or Alexa Fluor 555 NHS ester.
-
High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][15]
-
Reaction Buffer: 1 M Sodium Bicarbonate, pH ~9.0.
-
Purification column (e.g., spin desalting column or gravity-flow gel filtration column like Sephadex G-25).[16]
2. Experimental Workflow
3. Detailed Methodology
-
Protein Preparation: The protein solution must be in an amine-free buffer, such as phosphate-buffered saline (PBS). Buffers containing Tris or glycine (B1666218) will compete for the NHS ester and must be removed via dialysis or buffer exchange.[15] The protein concentration should ideally be 2-10 mg/mL.[3]
-
Dye Preparation: Immediately before use, prepare a stock solution of the NHS ester dye at 10 mg/mL in high-quality, anhydrous DMSO (recommended for both) or DMF (for Cy3).[15]
-
Reaction Setup:
-
To the protein solution, add 1/10th of its volume of 1 M sodium bicarbonate solution to raise the pH to ~8.3.[3][9]
-
Calculate the volume of dye stock solution needed. A starting dye-to-protein molar ratio of 10:1 to 15:1 is common.[15][16] This ratio often needs optimization.
-
Slowly add the calculated volume of dye stock to the protein solution while gently stirring or vortexing.[15]
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[9][15]
-
Purification: Separate the labeled protein from unreacted dye. For proteins >20 kDa, a desalting spin column is a rapid and effective method.[16] Follow the manufacturer's instructions for column equilibration and sample application.
-
Storage: Store the purified protein conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) or a stabilizing protein like BSA and store in aliquots at -20°C or -80°C.[17][18]
Conclusion and Recommendations
Both Cyanine3 and Alexa Fluor 555 NHS esters are effective reagents for labeling proteins through primary amines. They share nearly identical excitation and emission spectra, allowing them to be used with the same instrument filter sets designed for Cy3.[7][19]
However, for most applications, Alexa Fluor 555 is the superior choice . Its enhanced photostability allows for longer imaging times and more robust data collection.[5] Its resistance to self-quenching leads to brighter conjugates, particularly at higher degrees of labeling, which translates to a better signal-to-noise ratio.[12][14]
Choose Cyanine3 NHS ester when:
-
Cost is a primary limiting factor.
-
The application does not involve long exposure times or high-intensity illumination.
Choose Alexa Fluor 555 NHS ester when:
-
High photostability is required (e.g., time-lapse imaging, single-molecule detection).
-
Maximum brightness and signal-to-noise are critical for assay sensitivity.
-
Reproducibility and performance are paramount.
References
- 1. fluidic.com [fluidic.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. jenabioscience.com [jenabioscience.com]
- 4. interchim.fr [interchim.fr]
- 5. benchchem.com [benchchem.com]
- 6. Cy3 Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Invitrogen™ Alexa Fluor™ 555 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 10. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. ulab360.com [ulab360.com]
- 18. abcam.com [abcam.com]
- 19. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - CL [thermofisher.com]
A Head-to-Head Comparison: Cyanine3 vs. DyLight 549 for Immunofluorescence Applications
For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is paramount to generating robust and reproducible immunofluorescence data. Cyanine3 (Cy3) has long been a staple in the field, valued for its bright orange-red fluorescence. DyLight 549, and its direct spectral replacement DyLight 550, have emerged as strong competitors, promising enhanced photostability and fluorescence intensity. This guide provides an objective comparison of their performance, supported by photophysical data and detailed experimental protocols to aid in making an informed decision for your specific research needs.
Product Performance Comparison: Photophysical Properties
The selection of a fluorophore is often dictated by its spectral characteristics and performance under various experimental conditions. Below is a summary of the key photophysical properties of Cy3 and DyLight 550 (as the replacement for the discontinued (B1498344) DyLight 549).
| Property | Cyanine3 (Cy3) | DyLight 550 (Successor to DyLight 549) |
| Excitation Maximum (λex) | ~550 - 555 nm[1][2] | ~562 nm[3] |
| Emission Maximum (λem) | ~570 nm[1][2][4][5] | ~576 nm[3][4] |
| Molar Extinction Coeff. | ~150,000 cm⁻¹M⁻¹[6] | ~150,000 cm⁻¹M⁻¹[3] |
| Quantum Yield (Φ) | 0.15 - 0.31[2][6] | Generally higher than Cy3 |
| Spectrally Similar To | TRITC, Alexa Fluor 546/555[3] | TRITC, Cy3, Alexa Fluor 546/555[3] |
| Reactive Forms | NHS ester, Maleimide, etc.[1] | NHS ester, etc. |
Note: DyLight 549 has been discontinued by most suppliers and replaced by DyLight 550, which is spectrally similar with an excitation maximum of ~562 nm and an emission maximum of ~576 nm.[4][6] The data for DyLight 550 is presented here as the relevant alternative.
Supporting Experimental Data
Brightness and Photostability:
DyLight dyes are reported to exhibit higher fluorescence intensity and greater photostability compared to many conventional dyes, including Cy3. They are engineered for high performance in applications such as immunofluorescence and remain highly fluorescent over a broad pH range (pH 4-9).[7] The high water solubility of DyLight dyes also allows for a higher dye-to-antibody ratio without the risk of precipitation, which can lead to brighter conjugates.[8]
In a comparative study of antibody-dye conjugates for in vivo imaging, DyLight 550 was found to be significantly brighter than Alexa Fluor 555.[9] Given that Alexa Fluor 555 is generally considered more photostable than Cy3, this suggests a performance advantage for the DyLight series in demanding applications.[10]
Sequence-Dependent Fluorescence:
When labeling nucleic acids, the fluorescence intensity of cyanine (B1664457) dyes can be influenced by the adjacent nucleotide sequence. A study comparing Cy3 and DY547 (a dye structurally similar to DyLight 549/550) on single-stranded DNA found that while both dyes showed sequence-dependent variations in fluorescence, the magnitude of this change was less pronounced for DY547 (~45% drop from maximum intensity) compared to Cy3 (~50% drop).[11][12] This suggests that DyLight dyes may be less likely to introduce sequence-dependent bias in experiments involving fluorescently labeled nucleic acids.[11][12]
Experimental Protocols
Protocol 1: Antibody Conjugation with NHS Esters
This protocol outlines the general procedure for conjugating an antibody with an amine-reactive NHS ester of either Cy3 or DyLight 550.
Materials:
-
Purified antibody (1-2 mg/mL in an amine-free buffer like PBS, pH 7.2-7.5)
-
Cy3 NHS ester or DyLight 550 NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)
-
1 M Sodium bicarbonate, pH 8.3-8.5
-
Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis tubing (10-14 kDa MWCO)
-
PBS, pH 7.4
Procedure:
-
Prepare the Antibody: Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS overnight at 4°C. Adjust the antibody concentration to 1-2 mg/mL.
-
Adjust pH: Add 1/10th volume of 1 M sodium bicarbonate to the antibody solution to raise the pH to ~8.3. The conjugation reaction is more efficient at a slightly alkaline pH.
-
Prepare the Dye: Immediately before use, dissolve the NHS ester dye in a small amount of DMF or DMSO to a concentration of 10 mg/mL.
-
Conjugation Reaction: While gently vortexing the antibody solution, slowly add a 5- to 10-fold molar excess of the dissolved dye.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS. Alternatively, dialyze the reaction mixture against PBS at 4°C with several buffer changes until no free dye is observed in the dialysate.
-
Characterization (Optional): Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and the excitation maximum of the dye.
-
Storage: Store the conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol (B35011) and store at -20°C.
Caption: Workflow for antibody conjugation with NHS ester dyes.
Protocol 2: Comparative Immunofluorescence Staining
This protocol is designed to compare the performance of Cy3 and DyLight 550-conjugated secondary antibodies.
Materials:
-
Cells grown on coverslips or tissue sections on slides
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal serum from the host species of the secondary antibody in PBS)
-
Primary antibody (specific to the target antigen)
-
Cy3-conjugated secondary antibody
-
DyLight 550-conjugated secondary antibody
-
Antifade mounting medium (with or without DAPI)
Procedure:
-
Sample Preparation: Rinse the samples (cells or tissue) twice with PBS.
-
Fixation: Fix the samples with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular antigens): Incubate the samples with Permeabilization Buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Blocking: Incubate the samples with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommendations. Incubate the samples overnight at 4°C in a humidified chamber.
-
Washing: Wash the samples three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation:
-
Divide the samples into two groups.
-
Group 1: Incubate with the Cy3-conjugated secondary antibody, diluted in Blocking Buffer.
-
Group 2: Incubate with the DyLight 550-conjugated secondary antibody, diluted in Blocking Buffer.
-
Incubate both groups for 1-2 hours at room temperature, protected from light.
-
-
Washing: Wash the samples three times with PBS for 5 minutes each in the dark.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging:
-
Image the samples using a fluorescence microscope or confocal microscope equipped with appropriate filter sets for Cy3 and DyLight 550.
-
Crucially, use identical imaging parameters (e.g., exposure time, laser power, gain) for both groups to allow for a direct comparison of fluorescence intensity and photostability.
-
To assess photostability, acquire a time-lapse series of images under continuous illumination and measure the rate of fluorescence decay.
-
Mandatory Visualizations
Caption: Experimental workflow for indirect immunofluorescence.
Caption: Decision logic for fluorophore selection based on experimental needs.
Conclusion
Both Cyanine3 and DyLight 550 (as a replacement for DyLight 549) are excellent fluorophores for immunofluorescence, with spectrally similar profiles that make them largely interchangeable in terms of filter sets. The choice between them may come down to the specific demands of the experiment.
-
Cyanine3 is a well-established and cost-effective fluorophore that provides reliable performance for many standard immunofluorescence applications.
-
DyLight 550 offers advantages in applications requiring high sensitivity and photostability, such as confocal microscopy, time-lapse imaging, or the detection of low-abundance targets. Its superior brightness and resistance to photobleaching can provide a better signal-to-noise ratio and allow for longer imaging sessions.
For researchers aiming to push the boundaries of sensitivity and image quality, the enhanced properties of DyLight 550 make it a compelling alternative to the traditional Cy3. It is recommended to perform an in-house comparison using the provided protocols to determine the optimal fluorophore for your specific antibody and experimental setup.
References
- 1. Spectrum [DyLight 550] | AAT Bioquest [aatbio.com]
- 2. HLA DMA/DyLight 550 FluoroFinder [app.fluorofinder.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Panel Builder [app.fluorofinder.com]
- 5. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Fluorescent Dyes for Secondary Antibodies - dianova [dianova.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Comparison of a chimeric anti-carcinoembryonic antigen antibody conjugated with visible or near-infrared fluorescent dyes for imaging pancreatic cancer in orthotopic nude mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Researcher's Guide to Cyanine Dyes: A Photostability Showdown of Cyanine3 and its Alternatives
For researchers, scientists, and drug development professionals, the selection of a fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. Among the plethora of available fluorophores, Cyanine3 (Cy3) has long been a workhorse in various applications, from microscopy to nucleic acid labeling. However, in an era of increasingly sensitive and prolonged imaging experiments, the photostability of a dye—its resistance to fading under illumination—has become a paramount concern. This guide provides an objective comparison of the photostability of Cyanine3 against other cyanine (B1664457) dyes and popular alternatives, supported by experimental data and detailed methodologies.
Quantitative Photostability Comparison: Cy3 on the Ropes
The photostability of a fluorescent dye is its ability to withstand repeated excitation cycles before its fluorescence is irreversibly extinguished, a phenomenon known as photobleaching. For applications requiring long-term imaging or high-intensity light sources, a more photostable dye is crucial for generating reliable and reproducible results.
Experimental evidence consistently demonstrates that several alternative dyes exhibit superior photostability compared to Cyanine3. Notably, Alexa Fluor 555 and DyLight 550, which are spectrally similar to Cy3, have been shown to be significantly more resistant to photobleaching.[1][2] While Cy5 is a longer-wavelength cyanine dye, it is also known to be more photostable than Cy3 in some contexts, though it is still outperformed by its Alexa Fluor counterpart, Alexa Fluor 647.[3]
Below is a summary of the key photophysical properties and relative photostability of Cy3 and its common alternatives. It is important to note that direct quantitative comparisons can be challenging as photostability is highly dependent on the experimental conditions, including the intensity and wavelength of the excitation light, the chemical environment, and the presence of antifade reagents.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Cyanine3 (Cy3) | ~550 | ~570 | ~150,000 | ~0.15 | Baseline |
| Cyanine5 (Cy5) | ~650 | ~670 | ~250,000 | ~0.20 | More Photostable than Cy3 |
| Cyanine7 (Cy7) | ~750 | ~773 | ~250,000 | ~0.28 | Generally less photostable than Cy5 |
| Alexa Fluor 555 | ~555 | ~565 | ~155,000 | ~0.10 | Significantly More Photostable than Cy3 |
| DyLight 550 | ~562 | ~576 | ~150,000 | High | More Photostable than Cy3[1][2] |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions.
One study directly comparing Cy3 and Alexa Fluor 555 demonstrated that after 95 seconds of continuous illumination, Alexa Fluor 555 retained nearly 90% of its initial fluorescence, whereas Cy3 retained only about 75%. This highlights the significant advantage of Alexa Fluor 555 for applications requiring prolonged imaging.
The Science of Fading: Understanding Photobleaching
The process of photobleaching in cyanine dyes is a complex photochemical event. In essence, upon excitation, the dye molecule can transition to a highly reactive triplet state. From this state, it can react with molecular oxygen to generate reactive oxygen species (ROS), which in turn can chemically modify and destroy the fluorophore, rendering it non-fluorescent. The general mechanism involves the formation of a transient thiol-cyanine adduct, which can disrupt the conjugated π-electron system responsible for fluorescence.[4]
References
A Functional Comparison of Cy3 and Cy3B NHS Esters for Bioconjugation
This guide provides a detailed, data-driven comparison of Cy3 and Cy3B N-hydroxysuccinimide (NHS) esters, two fluorescent dyes commonly used for labeling biomolecules. The selection of an appropriate fluorophore is critical for the success of fluorescence-based assays. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision based on the specific demands of their experimental setup.
Introduction to Cy3 and Cy3B NHS Esters
Cyanine (B1664457) 3 (Cy3) is a well-established fluorescent dye belonging to the cyanine family, characterized by its bright orange-red emission.[1] Cy3B was developed as an improved version of Cy3.[2][3] The key structural difference is the rigidized polymethine chain in Cy3B, which prevents photo-isomerization—a primary pathway for non-radiative decay in Cy3.[4][5] This structural modification leads to significant differences in their photophysical properties.[4]
Both dyes are commonly supplied as NHS esters, which are highly efficient amine-reactive functional groups.[6][7] This allows for the straightforward covalent labeling of primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins or amine-modified oligonucleotides, forming a stable amide bond.[8][9]
Chemical Structures and Labeling Reaction
The core structure of Cy3 features a flexible polymethine chain, which allows for cis-trans isomerization upon photoexcitation. In contrast, Cy3B's structure incorporates a chemical bridge that locks the chain in the trans conformation, enhancing its fluorescent properties.[4][5]
The NHS ester group reacts with primary amines at a slightly alkaline pH (typically 8.0-9.0) to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct.[7][10]
Quantitative Data Summary
The primary functional differences between Cy3 and Cy3B stem from their distinct photophysical properties. Cy3B exhibits a significantly higher fluorescence quantum yield and a longer fluorescence lifetime, making it a much brighter fluorophore.
| Property | Cy3 | Cy3B | Reference(s) |
| Max Excitation (λex) | ~550-555 nm | ~559-560 nm | [1][11][12] |
| Max Emission (λem) | ~569-570 nm | ~570-571 nm | [1][11][12] |
| Molar Extinction Coefficient (ε) | ~150,000 cm-1M-1 | ~120,000-130,000 cm-1M-1 | [9][12][13] |
| Fluorescence Quantum Yield (Φ) | ~0.09 - 0.15 | ~0.70 - 0.85 | [4][9][12] |
| Fluorescence Lifetime (τ) | ~0.18 ns | ~2.5 - 2.9 ns | [4][5] |
| Photostability | Moderate | Generally Higher | [2][11][13] |
| pH Sensitivity | Insensitive from pH 4-10 | Insensitive from pH 4-10 | [8][9][13] |
Note: Exact photophysical values can vary depending on the solvent, temperature, and conjugation partner.
Functional Performance Comparison
-
Brightness: Brightness is a product of the molar extinction coefficient and the quantum yield. Despite a slightly lower extinction coefficient, Cy3B's quantum yield is approximately 5 to 10 times higher than that of Cy3.[4][5] This results in Cy3B conjugates being significantly brighter, which is a major advantage for detecting low-abundance targets.[13]
-
Photostability: Cy3B is generally reported to have significantly increased photostability compared to Cy3.[2][3][14] This resistance to photobleaching is critical for experiments requiring prolonged or intense light exposure, such as time-lapse imaging or single-molecule tracking. However, some user experiences suggest that under specific conditions, such as with a pulsed laser, Cy3B may appear to photobleach quickly if the excitation method is not optimized.[15]
-
Self-Quenching: Cy3 is known to exhibit significant self-quenching when conjugated to proteins at high molar ratios (a high degree of labeling).[8][13] This means that increasing the number of dye molecules per protein can lead to a decrease, rather than an increase, in the overall fluorescence signal. Cy3B is also susceptible to this effect, and for both dyes, it is recommended for labeling moderate-to-high abundance targets.[8][16] For low-abundance targets requiring very bright conjugates, alternative dyes designed for high labeling ratios may be considered.[13]
-
Environmental Sensitivity: The fluorescence of Cy3 is sensitive to the viscosity of its local environment. Its quantum yield and lifetime increase in more rigid surroundings, a phenomenon known as protein-induced fluorescence enhancement (PIFE).[5] Because Cy3B is already chemically rigidized, its fluorescence is much less sensitive to environmental changes.[4] This makes Cy3B a more stable and reliable reporter in many applications.
Experimental Protocols
The following sections provide generalized protocols for protein labeling with Cy3 or Cy3B NHS esters and for determining the final degree of labeling.
Protocol 1: Protein Labeling with Cy3/Cy3B NHS Ester
This protocol is a general guideline for labeling 1 mg of an IgG antibody but can be adapted for other proteins.[17][18][19]
1. Materials and Reagents:
-
Protein solution (e.g., IgG) at 2-10 mg/mL in a buffer free of primary amines (e.g., PBS). Tris buffers are not suitable.[7]
-
Labeling Buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[7][19]
-
Cy3 or Cy3B NHS Ester.
-
Anhydrous DMSO or DMF to dissolve the NHS ester.
-
Purification column (e.g., Sephadex G-25) for separating labeled protein from free dye.[18]
-
Elution Buffer: PBS, pH 7.4.[19]
2. Procedure:
-
Prepare the Protein: If necessary, exchange the protein into the Labeling Buffer using dialysis or a desalting column. Adjust the protein concentration to 2-10 mg/mL.
-
Prepare the Dye Solution: Immediately before use, bring the vial of NHS ester to room temperature. Dissolve the dye in a small amount of anhydrous DMSO or DMF to create a 10 mg/mL stock solution.[17][18] Aqueous solutions of NHS esters hydrolyze quickly and should not be stored.[7]
-
Calculate Reagent Volumes: Determine the desired molar excess of dye to protein. A starting point of a 10- to 20-fold molar excess is common.[18] The optimal ratio may require empirical determination.[7]
-
Labeling Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently vortexing. Ensure the volume of DMSO/DMF is less than 10% of the total reaction volume.[18]
-
Incubation: Incubate the reaction for at least 1 hour at room temperature, protected from light.[17][20]
-
Purification: Separate the labeled protein from unreacted dye using a pre-equilibrated size-exclusion chromatography column (e.g., a G-25 spin column).[18][19] The labeled protein will elute first as a colored band, followed by the smaller, slower-moving free dye.[19] Collect the fractions containing the purified protein conjugate.
Protocol 2: Determining the Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.
1. Procedure:
-
Measure the absorbance of the purified protein conjugate solution at 280 nm (A280) and at the absorbance maximum of the dye (Amax; ~550 nm for Cy3, ~559 nm for Cy3B).
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Corrected A280 = A280 - (Amax × CF)
-
The correction factor (CF) for Cy3 is ~0.08.[19] A similar value can be used for Cy3B, but should be confirmed with the manufacturer's data.
-
Protein Concentration (M) = Corrected A280 / εprotein (where εprotein is the molar extinction coefficient of the protein at 280 nm).
-
-
Calculate the dye concentration.
-
Dye Concentration (M) = Amax / εdye (where εdye is the molar extinction coefficient of the dye at Amax).
-
-
Calculate the DOL.
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Experimental Workflow Visualization
The following diagram outlines the complete workflow for labeling, purifying, and characterizing a protein-dye conjugate.
References
- 1. goldbio.com [goldbio.com]
- 2. Cy3B NHS ester | AAT Bioquest [aatbio.com]
- 3. Cy3B azide | AAT Bioquest [aatbio.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. interchim.fr [interchim.fr]
- 11. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. vectorlabs.com [vectorlabs.com]
- 14. lumiprobe.com [lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. Cy3B NHS Ester | AxisPharm [axispharm.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. docs.aatbio.com [docs.aatbio.com]
- 19. benchchem.com [benchchem.com]
- 20. broadpharm.com [broadpharm.com]
Evaluating the Performance of Cyanine3-Labeled Probes in Fluorescence In Situ Hybridization (FISH): A Comparative Guide
For researchers, scientists, and drug development professionals utilizing Fluorescence In Situ Hybridization (FISH), the choice of fluorophore is a critical determinant of experimental success. This guide provides an objective comparison of Cyanine3 (Cy3)-labeled probes against other common alternatives, supported by experimental data and detailed protocols. Cy3, a member of the cyanine (B1664457) dye family, is a popular choice in FISH due to its bright orange-red fluorescence and good photostability.[1]
Performance Comparison of Common Fluorophores in FISH
The selection of a fluorophore directly impacts signal intensity, signal-to-noise ratio, and the longevity of the fluorescent signal under illumination (photostability). Below is a quantitative comparison of Cy3 with other frequently used fluorophores in FISH applications.
| Property | Cyanine3 (Cy3) | FITC (Fluorescein) | Alexa Fluor 488 | Alexa Fluor 555 | Cyanine5 (Cy5) |
| Excitation Maximum (nm) | ~550-555[1] | ~495[1] | ~495 | ~555[1] | ~649-651[2] |
| Emission Maximum (nm) | ~570-572[1] | ~519[1] | ~519 | ~565[1] | ~666-670[2] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~150,000[1] | ~75,000[1] | ~71,000 | ~150,000[1] | ~250,000 |
| Quantum Yield | ~0.15 - 0.24[1] | ~0.92[1] | ~0.92 | ~0.10[1] | ~0.20 |
| Photostability | Moderate[1] | Low[1][3] | High | High[1] | Moderate |
| Relative Brightness | High | Moderate | High | High | Very High |
| pH Sensitivity | Low[4] | High[5] | Low[6] | Low | Low |
Key Observations:
-
Brightness: Cy3 exhibits high fluorescence intensity, reportedly 5-10 times greater than fluorescein-labeled probes.[7] Its high molar extinction coefficient contributes to its bright signal.[1] While Alexa Fluor 488 has a higher quantum yield, Cy3's overall brightness is a significant advantage.[8]
-
Photostability: Cy3 offers moderate photostability, showing high resistance to photobleaching during prolonged exposure to strong light.[7] However, Alexa Fluor dyes are generally considered more photostable.[6]
-
Signal-to-Noise Ratio: The use of far-red dyes like Cy5 can help improve the signal-to-noise ratio by avoiding the natural autofluorescence of many biological samples, which is more prominent in the blue and green regions of the spectrum.[2]
-
Alternatives: Alexa Fluor 555 is a direct spectral alternative to Cy3 and is known for its superior photostability.[6] For multicolor experiments, Cy3 is often paired with other dyes like Cy5, but care must be taken with filter selection to avoid spectral overlap.[6]
Experimental Protocols
A generalized protocol for performing FISH with Cy3-labeled probes is outlined below. Optimization may be required depending on the specific cell type, target sequence, and probe characteristics.[9]
I. Probe Labeling
Oligonucleotide probes can be labeled with Cy3 using various methods, including direct chemical synthesis with a Cy3 phosphoramidite (B1245037) or post-synthesis conjugation of an amine-modified oligonucleotide with an NHS-ester of Cy3.
Materials:
-
Purified oligonucleotide probes
-
Labeling Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Amine-reactive Cy3 dye (e.g., Cy3 NHS ester)
-
Purification column (e.g., QIAquick Nucleotide Removal Kit)[10]
Procedure:
-
Resuspend the amine-modified oligonucleotide probe in the labeling buffer.
-
Add the reactive Cy3 dye to the probe solution.
-
Incubate the reaction mixture in the dark at room temperature overnight.[10]
-
Purify the labeled probe from the free dye using a purification column.[10]
-
Measure the concentration and labeling efficiency of the probe using a spectrophotometer.
II. Fluorescence In Situ Hybridization (FISH)
This protocol provides a framework for FISH on fixed cell suspensions.[9]
Materials:
-
Fixed cell suspension (e.g., in 3:1 methanol:acetic acid)
-
Pre-cleaned glass microscope slides
-
Denaturation Solution (70% Formamide / 2x SSC, pH 7.0)
-
Ethanol (B145695) Series (70%, 90%, and 100%)
-
Hybridization Buffer (e.g., 70% formamide, 2x SSC, 10% dextran (B179266) sulfate)
-
Cy3-labeled probe mixture
-
Wash Buffers (e.g., 2x SSC, 0.3% NP-40)
-
Counterstain (e.g., DAPI in an antifade mounting medium)[9]
Procedure:
-
Sample Preparation: Drop the fixed cell suspension onto a pre-cleaned slide and air dry.
-
Denaturation: Immerse the slides in the denaturation solution at 70-75°C for 2-5 minutes to denature the target DNA.[9]
-
Dehydration: Dehydrate the slides through an ethanol series (70%, 90%, and 100%) for 2 minutes each and air dry.
-
Hybridization: Apply 10-20 µL of the Cy3-labeled probe mixture to the denatured area on the slide. Cover with a coverslip, avoiding air bubbles, and seal the edges.[9] Incubate in a humidified chamber at 37°C overnight.
-
Washing: Carefully remove the coverslip and wash the slides in a stringent wash buffer to remove unbound probes. This step is crucial for reducing background noise.[9] A typical wash consists of immersing the slides in 0.4x SSC / 0.3% NP-40 at 72°C for 2 minutes, followed by a wash in 2x SSC / 0.1% NP-40 at room temperature for 1 minute.
-
Counterstaining and Mounting: Apply a drop of antifade mounting medium containing DAPI to the slide and cover with a coverslip.
-
Visualization: Visualize the slides using a fluorescence microscope equipped with appropriate filter sets for Cy3 and DAPI. The Cy3 signal will appear as orange-red, and the DAPI signal will be blue.[9]
Visualizing Experimental Workflows
To better understand the key processes, the following diagrams illustrate the general FISH workflow and a decision-making process for selecting a suitable fluorophore.
Caption: A generalized workflow for Fluorescence In Situ Hybridization (FISH).
Caption: A decision guide for selecting an appropriate fluorophore for microscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Choose the Best Fluorophore for Your Fluorescence Microscopy Experiments | KEYENCE America [keyence.com]
- 4. Cyanine fluorescent dyes for life science research [bio.net]
- 5. researchgate.net [researchgate.net]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. High resolution multicolor fluorescence in situ hybridization using cyanine and fluorescein dyes: rapid chromosome identification by directly fluorescently labeled alphoid DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FISH probe labeling [bio-protocol.org]
A Researcher's Guide: Benchmarking Cyanine3 NHS Ester Against Other Amine-Reactive Dyes
For researchers, scientists, and drug development professionals, the covalent labeling of proteins and other biomolecules with fluorescent dyes is a cornerstone of modern biological research. The choice of fluorophore is critical, directly impacting experimental sensitivity, resolution, and reproducibility. This guide provides an objective comparison of Cyanine3 (Cy3) NHS ester, a widely used orange-fluorescent dye, with its key competitors, supported by experimental data and detailed protocols.
Amine-reactive dyes, particularly those activated with N-hydroxysuccinimide (NHS) esters, are among the most common reagents for labeling biomolecules.[1] They efficiently and specifically react with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form stable, covalent amide bonds.[2][3] This reaction is highly pH-dependent, with optimal labeling occurring at a slightly basic pH of 8.3-8.5, where the primary amino groups are deprotonated and more nucleophilic.[1][4][5]
Comparative Analysis of Key Amine-Reactive Dyes
Cyanine3 is a popular member of the cyanine (B1664457) dye family, known for its high molar extinction coefficient, which contributes to its brightness.[6][7] However, for demanding applications such as confocal microscopy or single-molecule studies, factors like photostability and quantum yield become paramount. This section compares Cy3 NHS ester with other spectrally similar, commercially available alternatives like Alexa Fluor™ 555 and DyLight™ 550.
Data Presentation: Performance Metrics of Amine-Reactive Dyes
The selection of an appropriate dye often involves a trade-off between brightness, photostability, and cost. The following table summarizes the key photophysical properties of Cy3 and its main competitors.
| Property | Cyanine3 (Cy3) | Alexa Fluor™ 555 | DyLight™ 550 |
| Excitation Max (nm) | ~555[8][9] | ~555 | ~550 |
| Emission Max (nm) | ~570[8][9] | ~565 | ~575 |
| **Molar Extinction Coefficient (ε, cm⁻¹M⁻¹) ** | ~150,000[8][10] | ~155,000 | ~150,000 |
| Quantum Yield (Φ) | ~0.31[8] | ~0.10 | Not widely reported |
| Brightness (ε × Φ) | ~46,500 | ~15,500 | - |
| Photostability | Moderate[11] | High[11][12] | High |
| Water Solubility | Low (non-sulfonated) to High (sulfonated)[8][13] | High | High[14] |
| pH Sensitivity | Insensitive (pH 4-10)[10][15] | Insensitive | Insensitive |
Note: Molar extinction coefficients and quantum yields are approximate and can vary with the molecular conjugate and solvent conditions. Brightness is a calculated parameter and provided for relative comparison.
While Cy3 exhibits a very high extinction coefficient, its overall brightness can be limited by a moderate quantum yield.[6][8] Furthermore, a significant drawback of Cy3 is its susceptibility to photobleaching compared to alternatives.[11] Studies have shown that under continuous illumination, Alexa Fluor 555 retains a significantly higher percentage of its initial fluorescence compared to Cy3.[11] For applications requiring long or repeated light exposure, Alexa Fluor 555 and DyLight 550 often present superior alternatives.[11][12] Another consideration is that Cy3 can suffer from self-quenching at high degrees of labeling, making it more suitable for detecting moderate-to-high abundance targets.[10]
Experimental Protocols
This section provides a detailed, generalized methodology for the covalent labeling of a protein (e.g., an antibody) with an amine-reactive NHS ester dye.
Principle of NHS Ester Reaction
NHS esters react with primary amines via nucleophilic acyl substitution. The deprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This reaction forms a stable amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct.[16]
Detailed Protocol for Protein Labeling
This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[1]
1. Materials Required:
-
Protein of interest (1-10 mg/mL in amine-free buffer)
-
Amine-reactive dye NHS ester (e.g., Cyanine3 NHS ester)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[16]
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.0[16]
-
Purification Column: Size-exclusion chromatography/desalting column (e.g., Sephadex G-25)[17]
2. Procedure:
-
Protein Preparation:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-10 mg/mL.[1]
-
Ensure the buffer is free of primary amines (e.g., Tris, glycine) and ammonium (B1175870) salts, as these will compete with the labeling reaction.[1][2] If necessary, perform a buffer exchange using a desalting column.
-
-
Dye Preparation:
-
Immediately before use, bring the vial of NHS ester to room temperature to prevent moisture condensation.[18]
-
Dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1][19] Vortex briefly to ensure it is fully dissolved. NHS esters are moisture-sensitive and will hydrolyze in aqueous solutions, so fresh preparation is critical.[16]
-
-
Labeling Reaction:
-
Calculate the required volume of the dye solution. A molar ratio of dye-to-protein between 5:1 and 20:1 is a common starting point for optimization.[1]
-
While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight, protected from light.[16][17]
-
-
Purification of Labeled Protein:
-
(Optional) To stop the reaction, add the Quenching Solution to react with any excess NHS ester.[16]
-
Separate the labeled protein from unreacted dye and reaction byproducts using a size-exclusion chromatography or desalting column equilibrated with your desired storage buffer (e.g., PBS).[17][19]
-
Collect the fractions containing the colored, labeled protein, which will typically elute first.
-
-
Characterization (Degree of Labeling):
-
Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorption maximum of the dye (e.g., ~555 nm for Cy3).
-
Calculate the protein concentration and the Degree of Labeling (DOL), which represents the average number of dye molecules per protein molecule, using the Beer-Lambert law and appropriate correction factors for the dye's absorbance at 280 nm.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. interchim.fr [interchim.fr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Reactive Cyanines | AAT Bioquest [aatbio.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. ibiantech.com [ibiantech.com]
- 9. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cy3 NHS Ester | AAT Bioquest [aatbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. goldbio.com [goldbio.com]
- 16. benchchem.com [benchchem.com]
- 17. glenresearch.com [glenresearch.com]
- 18. broadpharm.com [broadpharm.com]
- 19. NHS ester protocol for labeling proteins [abberior.rocks]
Safety Operating Guide
Proper Disposal of Cyanine3 NHS Ester Tetrafluoroborate: A Comprehensive Guide
For Immediate Release
Researchers and laboratory personnel are provided with essential safety and logistical information for the proper disposal of Cyanine3 NHS ester tetrafluoroborate (B81430). This guide offers a clear, step-by-step operational plan to ensure the safe handling and disposal of this fluorescent dye, minimizing environmental impact and ensuring compliance with standard laboratory safety protocols. Adherence to these procedures is critical for maintaining a safe laboratory environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) guidelines, as local regulations may vary. Always handle Cyanine3 NHS ester tetrafluoroborate and any resulting waste in a well-ventilated area, preferably within a chemical fume hood.
Personal Protective Equipment (PPE) is mandatory:
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use nitrile or other chemical-resistant gloves.
-
Protective Clothing: A lab coat should be worn at all times.
Disposal Procedures for this compound Waste
All materials contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this chemical down the drain or in regular solid waste containers.
Waste Segregation and Containerization
Proper segregation of waste streams is crucial for safe and efficient disposal. Use separate, clearly labeled, and leak-proof containers for each type of waste.
| Waste Stream | Container Type | Labeling Information |
| Unused/Expired Solid Powder | Original vial within a larger sealed container | "Hazardous Waste: Solid this compound" |
| Concentrated Solutions (in DMSO, DMF) | Compatible, sealed chemical waste container | "Hazardous Waste: Liquid this compound in [Solvent Name]" |
| Dilute Aqueous Solutions | Sealed aqueous hazardous waste container | "Hazardous Waste: Aqueous Solution with this compound" |
| Contaminated Labware (pipette tips, etc.) | Designated solid hazardous waste container | "Hazardous Waste: Solid Labware contaminated with this compound" |
Step-by-Step Disposal Plan
-
Unused or Expired Solid this compound:
-
The original vial containing the solid powder should not be opened.
-
Place the sealed vial into a larger, labeled hazardous waste container.
-
Store in a designated hazardous waste accumulation area until collection by your institution's EHS personnel.
-
-
Concentrated Stock Solutions (e.g., in DMSO or DMF):
-
Never dispose of concentrated solutions down the drain.
-
Carefully transfer all concentrated stock solutions into a designated, sealed, and labeled hazardous waste container compatible with the solvent used.
-
Store the container in a designated hazardous waste accumulation area for EHS collection.
-
-
Dilute Aqueous Solutions (from staining, washing, etc.):
-
While some institutions may permit the drain disposal of very dilute, non-mutagenic fluorescent dyes, it is crucial to confirm this with your EHS department.
-
As a best practice, collect all dilute aqueous solutions containing the dye in a designated aqueous hazardous waste container.
-
Seal and label the container appropriately and store it for EHS pickup.
-
-
Contaminated Labware and Debris:
-
All solid materials that have come into contact with this compound, including pipette tips, microcentrifuge tubes, gloves, and absorbent paper, must be collected as solid hazardous waste.
-
Place these materials in a designated, lined container for solid chemical waste.
-
Electrophoresis gels stained with the dye should also be collected in a sealed container and disposed of as hazardous waste.
-
Spill Management
In the event of a spill, wear appropriate PPE and absorb the material with an inert absorbent, such as vermiculite (B1170534) or sand. Collect the absorbed waste in a sealed container for proper disposal as chemical waste. Decontaminate the spill area with a suitable solvent, such as ethanol, and collect the cleaning materials as hazardous waste.
Experimental Workflow and Disposal Pathway
Caption: Experimental and waste disposal workflow.
Logical Decision-Making for Safe Disposal
Caption: Logical relationships for disposal decisions.
Navigating the Safe Handling of Cyanine3 NHS Ester Tetrafluoroborate: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with reactive chemical compounds. This guide provides essential, immediate safety and logistical information for handling Cyanine3 NHS ester tetrafluoroborate (B81430), a fluorescent labeling reagent. It offers a procedural, step-by-step operational and disposal plan to foster a secure and efficient research environment.
Personal Protective Equipment (PPE) and Chemical Resistance
A multi-layered approach to personal protective equipment is essential to minimize exposure. This includes standard laboratory attire and specialized protective gear. The selection of appropriate gloves is critical, especially when using solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to dissolve the dye.
Table 1: Chemical Resistance of Nitrile Gloves
| Chemical | Breakthrough Time | Permeation Rate | Rating |
| Dimethylformamide (DMF) | 13 min | 15.0 | Fair |
| Dimethyl Sulfoxide (DMSO) | 40 min | 5.2 | Fair |
| Dimethyl Sulfoxide (DMSO) | >480 min | Not Detected | Excellent |
Note: Glove performance can vary by manufacturer and thickness. It is recommended to consult the manufacturer's specific chemical resistance data. Double gloving is a recommended practice for enhanced protection.
Operational Plan: From Receipt to Disposal
A systematic approach to handling Cyanine3 NHS ester tetrafluoroborate will ensure safety and maintain the integrity of the product.
Pre-Handling and Preparation
-
Acquisition and Storage: Upon receipt, inspect the container for any damage. Store the compound in a cool, dry, and dark place, such as a desiccator at -20°C, to prevent degradation from moisture and light.[1]
-
Work Area Preparation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. The work surface should be covered with absorbent, disposable bench paper.
-
Gathering Materials: Ensure all necessary PPE, spill containment materials, and waste containers are readily accessible before beginning work.
Handling and Use
-
Personal Protective Equipment: Before handling, don the following PPE:
-
Weighing and Dissolving:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation of moisture inside.[1][4]
-
Carefully weigh the desired amount of the solid dye in the chemical fume hood.
-
Dissolve the dye in an appropriate anhydrous solvent, such as DMSO or DMF.[1] Be aware of the limited breakthrough times for nitrile gloves with these solvents and change gloves frequently.
-
-
Reaction and Incubation:
-
When performing labeling reactions, avoid buffers containing primary amines (e.g., Tris), as they will compete with the target molecule.[4]
-
Protect the reaction mixture from light to prevent photobleaching of the cyanine (B1664457) dye.
-
Spill Management
-
Minor Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
Cleanup: Wearing appropriate PPE, collect the absorbed material and any contaminated surfaces into a sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
Disposal Plan
All waste generated from handling this compound, including the chemical itself, contaminated consumables, and PPE, must be treated as hazardous waste.
-
Waste Segregation: Collect all solid and liquid waste containing the dye in separate, clearly labeled, and sealed hazardous waste containers.
-
Contaminated Materials: Dispose of used gloves, bench paper, and other contaminated disposable materials in a designated solid hazardous waste container.
-
Disposal Procedure: Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.
Safety and Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
